YKL-06-061
Description
Properties
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAXIVNAHMIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YKL-06-061 Mechanism of Action in Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent and selective second-generation small-molecule inhibitor of Salt-Inducible Kinases (SIKs).[1][2] SIKs, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and have emerged as critical regulators of various cellular processes, including transcription, metabolism, and cell growth.[3] Dysregulation of SIK activity has been implicated in the pathogenesis of several diseases, including cancer, making them attractive targets for therapeutic intervention.[3] This technical guide provides an in-depth overview of the known and hypothesized mechanism of action of this compound in melanoma cells, drawing from preclinical data and the broader understanding of SIK signaling in cancer biology.
Core Mechanism: SIK Inhibition and Upregulation of MITF
The primary mechanism of action of this compound in melanoma cells involves the inhibition of SIKs, which leads to the upregulation of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development, differentiation, and survival.[4]
The signaling pathway is initiated by the inhibition of SIKs by this compound. SIKs normally phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs). By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of CRTCs. In the nucleus, CRTCs act as coactivators for the transcription factor CREB (cAMP response element-binding protein), leading to increased transcription of the MITF gene.[5]
This compound has been shown to induce a dose-dependent increase in MITF mRNA expression in human melanoma cell lines, including UACC62 and UACC257.[1][5][6]
Figure 1: this compound signaling pathway leading to MITF upregulation.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| SIK1 | 6.56 | [1][2] |
| SIK2 | 1.77 | [1][2] |
| SIK3 | 20.5 | [1][2] |
Table 2: Kinase Selectivity of this compound
| Assay | Metric | Value | Note | Reference |
| KinomeScan | S(1) score at 1 µM | 0.02 | Screened against 468 human kinases. A lower score indicates higher selectivity. | [5][6] |
| Enzymatic Assays | Most Potently Inhibited Off-Target | FRK (IC50 = 1.1 nM) | Fyn-related kinase (FRK) was the only kinase inhibited more strongly than SIKs. | [5][7] |
Hypothesized Anti-Melanoma Effects
While direct evidence of this compound's anti-proliferative and pro-apoptotic effects in melanoma is still emerging, studies in other cancer types, such as pancreatic cancer, provide a strong rationale for its potential anti-melanoma activity.
Cell Cycle Arrest
In pancreatic cancer cells, this compound has been shown to induce cell cycle arrest at the G1/S phase. This is a critical checkpoint that prevents cells with damaged DNA from replicating. The proposed mechanism involves the downregulation of key cell cycle proteins.
Downregulation of c-Myc
A significant finding from studies on pancreatic cancer is the ability of this compound to decrease the levels of the oncoprotein c-Myc. c-Myc is a transcription factor that plays a central role in cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers, including melanoma. By downregulating c-Myc, this compound can potentially inhibit the growth and survival of melanoma cells.
The connection between SIK inhibition, MITF upregulation, and c-Myc downregulation in melanoma is an active area of investigation. It is plausible that the induction of a differentiation program through MITF could lead to a concomitant decrease in the expression of proliferation-driving oncogenes like c-Myc.
Figure 2: Hypothesized anti-melanoma mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in melanoma cells. These protocols are adapted from established methods and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
UACC-257 or other melanoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Melanoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat melanoma cells with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Melanoma cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat melanoma cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
Conclusion
This compound is a highly selective and potent SIK inhibitor that modulates the expression of the key melanocyte transcription factor MITF in melanoma cells. While its primary described effect in the context of melanocytes is the induction of pigmentation, compelling evidence from other cancer types suggests a broader anti-cancer potential, including the induction of cell cycle arrest and downregulation of the oncoprotein c-Myc. Further investigation is warranted to fully elucidate the anti-proliferative and pro-apoptotic effects of this compound in melanoma and to validate the hypothesized signaling pathways. The experimental protocols provided herein offer a framework for conducting such preclinical studies, which will be crucial in determining the therapeutic potential of this compound for the treatment of melanoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. igbmc.fr [igbmc.fr]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
The Regulation of MITF Gene Expression by the Novel SIK Inhibitor YKL-06-061: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the second-generation salt-inducible kinase (SIK) inhibitor, YKL-06-061, regulates the expression of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and a key oncogene in melanoma.[1][2] Understanding the modulation of MITF expression is therefore of significant interest in both dermatological and oncological research. This compound has emerged as a potent tool to probe these pathways and as a potential therapeutic agent.
Core Mechanism of Action
This compound is a potent and selective inhibitor of all three salt-inducible kinase isoforms (SIK1, SIK2, and SIK3).[3][4] SIKs are negative regulators of the CREB-regulated transcription co-activator (CRTC) family of proteins.[5] In the absence of SIK inhibition, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. By inhibiting SIKs, this compound prevents this phosphorylation, allowing CRTCs to translocate to the nucleus. Once in the nucleus, CRTCs act as co-activators for the transcription factor CREB (cAMP response element-binding protein), a key activator of the MITF promoter. This cascade of events results in a dose-dependent increase in MITF mRNA expression.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms
| Kinase | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Data sourced from MedchemExpress and Cayman Chemical.[3][4]
Table 2: Effect of this compound on MITF mRNA Expression in Human Melanoma Cells
| Cell Line | Concentration Range | Incubation Time | Outcome |
| UACC62 | 0-4 µM | 3 hours | Dose-dependent increase in MITF mRNA |
| UACC257 | 0-16 µM | 3 hours | Dose-dependent increase in MITF mRNA |
Data sourced from MedchemExpress and a study on UV-independent melanin (B1238610) production.[3][5]
Signaling Pathway
The signaling pathway from SIK inhibition by this compound to the upregulation of MITF gene expression is depicted below.
Experimental Protocols
The following are generalized protocols for key experiments based on the available literature. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Lines: UACC62 or UACC257 human melanoma cells are commonly used.[3][5]
-
Culture Medium: Grow cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-16 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 3 hours for mRNA expression analysis).[3][5]
RNA Extraction and Quantitative Real-Time PCR (qPCR) for MITF Expression
-
RNA Isolation: Following treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a suitable qPCR master mix, cDNA template, and primers specific for MITF and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Example MITF primer sequences (human):
-
Forward: 5'-CAGGTGTCACTAGGGAGACAGG-3'
-
Reverse: 5'-GCTTTCTTTGCTGGAGTTCTGG-3'
-
-
-
Data Analysis: Calculate the relative expression of MITF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the effect of this compound on MITF gene expression.
Concluding Remarks
This compound is a valuable research tool for studying the SIK-MITF signaling axis. Its ability to potently and selectively inhibit SIKs allows for the precise modulation of MITF expression. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate the multifaceted roles of MITF in melanocyte biology and melanoma. Further research into the long-term effects of this compound on cellular phenotypes and its potential in vivo efficacy is warranted.
References
- 1. MITF: master regulator of melanocyte development and melanoma oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways in melanoma biology and new targeted therapeutic approaches | Kiełbik | Medical Research Journal [journals.viamedica.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
The Selective SIK Inhibitor YKL-06-061: A Technical Guide to its Effects on CREB-Regulated Transcription Co-activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-06-061 is a potent and selective second-generation small-molecule inhibitor of Salt-Inducible Kinases (SIKs). Its mechanism of action is centered on the modulation of transcription factors regulated by the cAMP response element-binding protein (CREB), primarily through the activation of CREB-regulated transcription co-activators (CRTCs). Under basal conditions, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. By inhibiting SIKs, this compound facilitates the dephosphorylation and subsequent nuclear translocation of CRTCs, where they associate with CREB to drive the expression of target genes. This guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: SIK Inhibition and CRTC Activation
The primary molecular target of this compound is the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These kinases are key regulators of metabolic and inflammatory pathways. A crucial function of SIKs is the phosphorylation-dependent inactivation of CREB-regulated transcription co-activators (CRTCs)[1].
Under normal physiological conditions, SIKs phosphorylate conserved serine residues on CRTC proteins. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CRTCs in the cytoplasm, thereby preventing their interaction with nuclear CREB.
Treatment with this compound inhibits the catalytic activity of SIKs. This disruption of SIK function leads to the dephosphorylation of CRTCs. Dephosphorylated CRTCs are no longer recognized by 14-3-3 proteins and are free to translocate into the nucleus. In the nucleus, CRTCs bind to the bZIP domain of CREB, acting as potent co-activators of CREB-mediated gene transcription[1]. This mechanism has been shown to increase the expression of CREB target genes, such as the master regulator of pigment gene expression, MITF[2].
While the primary described mechanism of this compound involves the SIK-CRTC axis, the potential for indirect effects on other CREB co-activators like CBP/p300 exists, as these proteins are key components of the CREB transcriptional complex. However, current literature primarily focuses on the direct impact on CRTCs.
Quantitative Data
Kinase Inhibition Profile
This compound demonstrates high potency and selectivity for SIK isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against the three SIK isoforms are presented in Table 1.
| Kinase Target | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
| Table 1: Biochemical IC50 values of this compound against SIK1, SIK2, and SIK3. Data sourced from MedchemExpress[2]. |
Effect on CREB Target Gene Expression
Treatment of human melanoma cell lines with this compound results in a dose-dependent increase in the mRNA expression of the CREB target gene, Microphthalmia-associated Transcription Factor (MITF).
| Cell Line | Concentration Range | Effect on MITF mRNA |
| UACC62 | 0 - 4 µM | Dose-dependent increase |
| UACC257 | 0 - 16 µM | Dose-dependent increase |
| Table 2: Effect of this compound on MITF mRNA expression in human melanoma cells after 3 hours of incubation. Data sourced from MedchemExpress[2]. |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC50 of this compound against SIK kinases using a luminescence-based ADP detection assay.
Materials:
-
Recombinant SIK1, SIK2, or SIK3 enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Suitable peptide substrate for SIKs
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a fixed concentration of the SIK enzyme to each well of the plate.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
CREB Luciferase Reporter Assay
This assay measures the ability of this compound to induce CREB-mediated transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid (containing multiple cAMP response elements upstream of a luciferase gene)
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Cell culture medium and plates
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of CREB activity relative to the vehicle-treated control.
Immunofluorescence Staining for CRTC Nuclear Translocation
This protocol visualizes the effect of this compound on the subcellular localization of CRTCs.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% paraformaldehyde in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against a CRTC isoform (e.g., anti-CRTC2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-CRTC antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope. The nuclear translocation of CRTCs can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in activating CREB-mediated transcription.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for assessing CREB activation using a dual-luciferase reporter assay.
Conclusion
This compound is a valuable research tool for investigating the roles of SIKs and the CREB/CRTC signaling pathway in various biological processes. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The primary mechanism of action, the inhibition of SIK-mediated CRTC phosphorylation, leads to the robust activation of CREB-dependent gene transcription. This technical guide provides a foundational understanding of this compound's effects on CREB-regulated transcription co-activators, along with practical experimental protocols for its characterization. Further research is warranted to explore the full spectrum of its cellular effects, including potential indirect interactions with other components of the transcriptional machinery, such as CBP/p300.
References
Exploring the neuroprotective effects of YKL-06-061 in epilepsy
A Technical Overview of its Mechanism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the emerging neuroprotective effects of YKL-06-061, a potent inhibitor of salt-inducible kinases (SIKs), in the context of epilepsy. Preclinical evidence suggests a promising role for this compound in mitigating seizure activity and associated neuronal hyperexcitability. This document provides a comprehensive summary of the key findings, experimental methodologies, and proposed signaling pathways, offering a valuable resource for the scientific community engaged in epilepsy research and the development of novel antiepileptic drugs.
Core Findings: Attenuation of Seizure Activity
Recent studies have demonstrated the efficacy of this compound in a pentylenetetrazole (PTZ)-induced seizure model in mice.[1][2] Administration of this compound was shown to significantly decrease seizure activity and prevent the associated neuronal overactivity.[1][2] The therapeutic effect is believed to be mediated through the inhibition of Salt-Inducible Kinase 1 (SIK1), which is selectively upregulated in the hippocampus during seizure events.[1]
Quantitative Analysis of this compound Efficacy
The following tables summarize the key quantitative data from preclinical studies, illustrating the dose-dependent effects of this compound on seizure severity and the expression of immediate early genes (IEGs), which are markers of neuronal activation.
Table 1: Effect of this compound on PTZ-Induced Seizure Susceptibility
| Treatment Group | Dose (mg/kg) | Seizure Susceptibility Score (Mean ± SEM) | Mortality Rate (%) |
| DMSO + NS | N/A | 0.0 ± 0.0 | 0 |
| DMSO + PTZ | N/A | 4.5 ± 0.3 | 0 |
| This compound + PTZ | 10 | 3.2 ± 0.4* | 0 |
| This compound + PTZ | 20 | 2.5 ± 0.5** | 0 |
| This compound + PTZ | 40 | 3.5 ± 0.6 | 25 |
*p < 0.05, **p < 0.01 compared to DMSO + PTZ group. Data extracted from a study on PTZ-induced seizures in mice.[1]
Table 2: this compound Modulates Immediate Early Gene (IEG) Expression in the Hippocampus (CA3 region)
| Treatment Group (20 mg/kg this compound) | c-fos mRNA Level (Relative Expression) | Fos-B mRNA Level (Relative Expression) | Egr-1 mRNA Level (Relative Expression) |
| DMSO + NS | Baseline | Baseline | Baseline |
| DMSO + PTZ | Significantly Increased | Significantly Increased | Significantly Increased |
| YKL + PTZ | Significantly Reduced vs. DMSO + PTZ | Significantly Reduced vs. DMSO + PTZ | Significantly Reduced vs. DMSO + PTZ |
*Statistical significance (p-values) reported in the source study indicated a significant reversal of PTZ-induced IEG upregulation by this compound treatment.[1]
Table 3: this compound Modulates Immediate Early Gene (IEG) Expression in the Prefrontal Cortex
| Treatment Group (20 mg/kg this compound) | c-fos mRNA Level (Relative Expression) | Fos-B mRNA Level (Relative Expression) | Egr-1 mRNA Level (Relative Expression) | NPAS4 mRNA Level (Relative Expression) |
| DMSO + NS | Baseline | Baseline | Baseline | Baseline |
| DMSO + PTZ | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| YKL + PTZ | Significantly Reduced vs. DMSO + PTZ | Significantly Reduced vs. DMSO + PTZ | No Significant Reduction | No Significant Reduction |
*Statistical significance (p-values) reported in the source study indicated a significant reversal of PTZ-induced c-fos and Fos-B upregulation by this compound treatment in the prefrontal cortex.[1]
Proposed Mechanism of Action: SIK1 Inhibition
The neuroprotective effects of this compound in epilepsy are attributed to its inhibition of the SIK1 signaling pathway.[1] In a state of neuronal hyperexcitability, such as that induced by PTZ, the expression of SIK1 is markedly increased in the hippocampus.[1] This upregulation of SIK1 is proposed to lead to an overexpression of immediate early genes (IEGs), contributing to the manifestation of seizure behaviors.[1] this compound, as a SIK inhibitor, blocks this cascade, thereby reducing IEG expression and ameliorating seizure activity.[1] The established anti-epileptic drug, valproic acid (VPA), has also been shown to downregulate SIK1 expression, further supporting the targeting of this pathway for seizure control.[1]
References
Methodological & Application
Application Notes and Protocols for YKL-06-061 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with specific activity against SIK1, SIK2, and SIK3.[1][2][3][4][5] This small molecule has demonstrated significant anti-tumor effects in preclinical studies, particularly in pancreatic cancer, by inducing cell cycle arrest and inhibiting metastasis.[6][7] this compound exerts its effects by modulating downstream signaling pathways, including the downregulation of c-Myc and the upregulation of SIK1.[6][7] These application notes provide detailed protocols for in vitro studies using this compound to assess its efficacy and mechanism of action in cancer cell lines.
Mechanism of Action
This compound primarily functions as a selective SIK inhibitor. The inhibition of SIKs leads to the modulation of various signaling pathways involved in cell proliferation, cell cycle progression, and metastasis. In pancreatic cancer cells, this compound has been shown to induce G1/S phase cell cycle arrest by decreasing the protein levels of c-Myc, CDK4, and cyclin D1.[6][7] Furthermore, it inhibits cancer cell invasion and metastasis by increasing the expression of SIK1 and E-cadherin, while reducing the levels of vimentin (B1176767) and ZEB-1.[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and key off-target kinases.
Table 1: Inhibitory Activity (IC50) of this compound against Salt-Inducible Kinases (SIKs)
| Kinase | IC50 (nM) |
| SIK1 | 6.56[1][2][3][4][5] |
| SIK2 | 1.77[1][2][3][4][5] |
| SIK3 | 20.5[1][2][3][4][5] |
Table 2: Inhibitory Activity (IC50) of this compound against Selected Off-Target Kinases
| Kinase | IC50 (nM) |
| FRK | 1.1[1] |
| CSF1R | 9.66[1] |
| p38α | 10.1[1] |
| p38β | 9.64[1] |
| EphB1 | 16.4[1] |
| TNK2 | 10.5[1] |
| KIT | 153[1] |
| Src | 58.8[1] |
| BRK | 24.1[1] |
| PDGFRβ | 103[1] |
| NLK | 132[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (thiazolyl blue tetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is to detect changes in protein expression levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, CDK4, Cyclin D1, SIK1, E-cadherin, Vimentin, ZEB-1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of this compound in Pancreatic Cancer
Caption: this compound signaling pathway in pancreatic cancer.
General Experimental Workflow for In Vitro Evaluation of this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TargetMol [targetmol.com]
- 5. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of YKL-06-061 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of YKL-06-061, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental applications.
Physicochemical Properties of this compound
This compound is a small molecule inhibitor targeting SIK1, SIK2, and SIK3.[1][2][3][4] Its efficacy in experimental settings is contingent upon proper handling and preparation. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₇N₇O₂ | [1][2][3][4][5] |
| Molecular Weight | 527.67 g/mol | [1][2][3][5] |
| Appearance | Solid | [1][4] |
| Solubility in DMSO | ≥ 10 mM. Solubilities up to 118.45 mM have been reported.[1][2][6][7] | |
| CAS Number | 2172617-15-9 | [2][4] |
Mechanism of Action: SIK Signaling Pathway
This compound exerts its effects by inhibiting the family of Salt-Inducible Kinases (SIKs). In the canonical pathway, SIKs phosphorylate and thereby inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators). By inhibiting SIKs, this compound prevents this phosphorylation, leading to the activation and nuclear translocation of CRTCs. In the nucleus, CRTCs partner with CREB (cAMP response element-binding protein) to drive the expression of target genes.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.[4]
-
Perform all weighing and handling steps in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin and eye contact.
Step-by-Step Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound powder needed.
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 527.67 g/mol / 1000 = 5.28 mg
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 5.28 mg) of this compound powder and add it to the tube.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[8] A clear solution should be obtained. If dissolution is difficult, brief sonication or gentle warming (e.g., in a 37°C water bath) may be employed, but verify compound stability under these conditions.[6][7][8]
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2][8]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep in a desiccated environment.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light.[2][6][9] |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Protect from light.[2][6][9] |
Important: Avoid repeated freeze-thaw cycles of the stock solution.[2] For use in cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[10][11] Always include a vehicle control (DMSO alone) in your experiments.[11]
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
References
- 1. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for YKL-06-061 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of YKL-06-061 in mouse models, based on currently available research. This compound is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively.[1][2] It has shown therapeutic potential in preclinical models of epilepsy and pancreatic cancer.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo mouse studies investigating the effects of this compound.
Table 1: Efficacy of this compound in a PTZ-Induced Seizure Mouse Model [3]
| Treatment Group | Dose (mg/kg) | Administration Route | Seizure Score (Mean ± SEM) | Latency to First Seizure (s, Mean ± SEM) |
| DMSO + PTZ | - | i.p. | 4.5 ± 0.22 | 245.8 ± 20.7 |
| This compound + PTZ | 10 | i.p. | 3.33 ± 0.33 | 385.0 ± 40.4 |
| This compound + PTZ | 20 | i.p. | 2.17 ± 0.31 | 513.3 ± 53.3 |
| This compound + PTZ | 40 | i.p. | 1.5 ± 0.22**** | 631.7 ± 50.1**** |
*p < 0.05, ***p < 0.001, ****p < 0.0001 compared to DMSO + PTZ group. Data extracted and summarized from figures in the cited reference.
Table 2: Effect of this compound on Immediate Early Gene (IEG) Expression in the Hippocampus of PTZ-Treated Mice [3]
| Treatment Group | c-fos mRNA (relative expression) | Fos-B mRNA (relative expression) | Egr-1 mRNA (relative expression) | BDNF mRNA (relative expression) | NPAS4 mRNA (relative expression) |
| DMSO + PTZ | ~7.5 | ~5.8 | ~3.1 | ~4.6 | ~6.9 |
| This compound + PTZ | ~2.5* | ~2.3 | ~1.8* | ~2.1** | ~2.8**** |
*p < 0.05, **p < 0.01, ***p < 0.001, ****p < 0.0001 compared to DMSO + PTZ group. Data are approximate values estimated from bar graphs in the cited reference.
Experimental Protocols
Protocol 1: Administration of this compound for Neuroprotective Studies in a PTZ-Induced Seizure Model
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a pentylenetetrazole (PTZ)-induced seizure mouse model.[3]
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Pentylenetetrazole (PTZ)
- Normal Saline (NS)
- Male C57BL/6J mice
- Standard animal housing and handling equipment
- Injection syringes and needles
2. Animal Model:
- Male C57BL/6J mice are used.
- Seizures are induced by a single intraperitoneal (i.p.) injection of PTZ at a dose of 45 mg/kg. Control mice receive an equivalent volume of normal saline.[3]
3. This compound Preparation and Administration:
- Dissolve this compound in DMSO to the desired stock concentration.
- For administration, dilute the stock solution in normal saline to achieve the final desired doses of 10, 20, or 40 mg/kg. The final vehicle concentration should be consistent across all groups.
- Administer this compound or the vehicle (DMSO) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[3]
4. Experimental Procedure:
- Divide mice into the following groups:
- Vehicle (DMSO) + Normal Saline (NS)
- Vehicle (DMSO) + PTZ
- This compound (at varying doses) + NS
- This compound (at varying doses) + PTZ
- On the final day of treatment, 30 minutes after the last this compound or vehicle injection, administer PTZ (45 mg/kg, i.p.) or NS.[3]
- Immediately after PTZ or NS injection, observe the mice for 1 hour to score seizure behavior.[3]
5. Endpoint Analysis:
- Seizure Scoring: Assess the severity of seizures based on a standardized scoring system.
- Gene Expression Analysis: At the end of the observation period, euthanize the mice and collect brain tissue (e.g., hippocampus and prefrontal cortex) for analysis of immediate early gene (IEG) expression (e.g., c-fos, Fos-B, Egr-1) by RT-PCR.[3]
Protocol 2: General In Vivo Formulation and Administration of this compound
This protocol provides a general method for formulating this compound for in vivo studies, based on recommendations for poorly water-soluble compounds.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Saline (0.9% NaCl)
- Sterile tubes and vials
- Sonicator
- Heating apparatus (optional)
2. Formulation (for a 1 mg/mL solution): [1][4]
- This formulation is a common vehicle for delivering hydrophobic agents in vivo: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][4]
- Step 1: Weigh the required amount of this compound.
- Step 2: Dissolve this compound in DMSO to create a stock solution. Sonication is recommended to aid dissolution.[4]
- Step 3: Sequentially add PEG300, ensuring the solution is clear before adding the next solvent.
- Step 4: Add Tween 80 and mix thoroughly.
- Step 5: Finally, add the required volume of saline to reach the final concentration.
- Note: Prepare the working solution fresh for immediate use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
3. Administration:
- The route of administration (e.g., intraperitoneal, oral, intravenous) will depend on the specific experimental design.
- Calculate the injection volume based on the animal's body weight and the desired dose.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Epilepsy
Caption: Proposed mechanism of this compound in preventing PTZ-induced seizures.
Signaling Pathway of this compound in Pancreatic Cancer
Caption: Antitumor mechanism of this compound in pancreatic cancer.[5][6]
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for in vivo mouse studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 5. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Topical Application of YKL-06-061 for Skin Pigmentation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent and selective second-generation small-molecule inhibitor of Salt-Inducible Kinases (SIK). It has emerged as a significant research tool for inducing skin pigmentation. This compound functions independently of ultraviolet (UV) radiation by upregulating the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in skin pigmentation studies, catering to both in vitro and in vivo research models.
Mechanism of Action
This compound induces melanogenesis by inhibiting SIKs (SIK1, SIK2, and SIK3). Inhibition of SIKs leads to the activation of the transcription factor CREB-regulated transcription coactivator (CRTC), which in turn promotes the expression of MITF.[1][2] As the master regulator of melanocyte development and function, MITF activates the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT), ultimately leading to the synthesis of melanin (B1238610).[1][2]
Signaling Pathway
The signaling pathway initiated by this compound converges on the upregulation of MITF, a central hub for melanogenesis.
Caption: this compound signaling pathway in melanocytes.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Duration | This compound Concentration | Fold Increase in MITF mRNA (mean ± SEM) |
| UACC257 human melanoma | 3 hours | 0 µM | 1.0 ± 0.1 |
| 1 µM | 2.5 ± 0.3 | ||
| 4 µM | 4.0 ± 0.5 | ||
| 16 µM | 6.0 ± 0.7 | ||
| Normal human melanocytes | 3 hours | 0 µM | 1.0 ± 0.2 |
| 1 µM | 3.2 ± 0.4 | ||
| 4 µM | 5.5 ± 0.6 |
Data adapted from Mujahid N, et al. Cell Rep. 2017.[1]
Table 2: Biochemical IC50 Values of this compound for SIKs
| Kinase | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Data adapted from Mujahid N, et al. Cell Rep. 2017 and other sources.[3][4][5]
Experimental Protocols
In Vitro Studies using Cultured Melanocytes
Objective: To assess the effect of this compound on melanin production and tyrosinase activity in cultured human or mouse melanocytes.
Experimental Workflow:
Caption: Workflow for in vitro analysis of this compound.
A. Melanin Content Assay
This protocol is adapted from established methods for quantifying cellular melanin.[6][7][8]
Materials:
-
Cultured melanocytes
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
1 M NaOH with 20% DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Seed melanocytes in a 6-well plate and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 72-96 hours.
-
Wash the cells twice with PBS and harvest by trypsinization.
-
Centrifuge the cell suspension at 500 x g for 5 minutes to obtain a cell pellet.
-
Visually inspect the cell pellet for any changes in pigmentation.
-
Solubilize the melanin by adding 200 µL of 1 M NaOH with 20% DMSO to each cell pellet.
-
Incubate at 80°C for 1 hour to dissolve the melanin.
-
Transfer 150 µL of the dissolved melanin solution to a 96-well plate.
-
Measure the absorbance at 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford protein assay.
B. Tyrosinase Activity Assay
This protocol measures the enzymatic activity of tyrosinase, a key enzyme in melanogenesis.[9][10][11][12]
Materials:
-
Cultured melanocytes treated with this compound
-
Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (2 mg/mL in PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Treat melanocytes with this compound as described for the melanin content assay.
-
Wash cells with PBS and lyse them on ice for 30 minutes with lysis buffer.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the tyrosinase enzyme.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 80 µL of each cell lysate (normalized for protein concentration).
-
Add 20 µL of L-DOPA solution to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.
-
Calculate the tyrosinase activity as the rate of change in absorbance over time (ΔOD/min) and normalize to the protein concentration.
Ex Vivo Studies using Human Skin Explants
Objective: To evaluate the effect of topical this compound application on pigmentation in human skin.
Materials:
-
Human skin explants (e.g., from abdominoplasty or breast reduction)
-
This compound
-
Vehicle: 70% ethanol, 30% propylene (B89431) glycol[13]
-
Culture medium (e.g., DMEM with supplements)
-
Sterile culture inserts
-
Colorimeter
-
Formalin for fixation
-
Paraffin embedding reagents
-
Fontana-Masson stain kit
Procedure:
-
Prepare a 37.5 mM solution of this compound in the vehicle (70% ethanol, 30% propylene glycol). Prepare a vehicle-only control.[13]
-
Place fresh human skin explants (approximately 1 cm²) dermal-side down on sterile culture inserts at the air-liquid interface in a 6-well plate containing culture medium.
-
Topically apply 10-20 µL of the this compound solution or vehicle control onto the epidermal surface of the skin explant once daily for 8-10 days.[13]
-
Change the culture medium every 2-3 days.
-
Monitor the skin explants for visible changes in pigmentation.
-
At the end of the treatment period, document the gross appearance of the explants with a high-resolution camera.
-
For quantitative assessment of color change, use a tristimulus colorimeter to measure the L* (lightness), a* (redness), and b* (yellowness) values of the skin surface.[14][15]
-
Fix a portion of each skin explant in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Fontana-Masson stain to visualize melanin granules.[16][17][18][19][20]
Fontana-Masson Staining Protocol (Abbreviated):
-
Deparaffinize and rehydrate tissue sections.
-
Incubate in ammoniacal silver solution at 60°C for 30-60 minutes.
-
Rinse thoroughly in distilled water.
-
Tone with 0.1% gold chloride solution.
-
Treat with 5% sodium thiosulfate (B1220275) (hypo) to remove unreacted silver.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate and mount. Melanin will appear as black granules.
In Vivo Studies using Animal Models
Objective: To assess the in vivo efficacy of topical this compound in inducing skin pigmentation.
Animal Model: C57BL/6 mice or "red-haired" Mc1r-deficient mice are suitable models.[21]
Experimental Workflow:
Caption: Workflow for in vivo analysis of this compound.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and remove the hair from a defined area on the dorsal skin using clippers and a depilatory cream.
-
Prepare the this compound formulation as described for ex vivo studies.
-
Topically apply a defined volume (e.g., 50-100 µL) of the this compound solution or vehicle to the depilated skin area once daily for 2-4 weeks.[21]
-
Monitor the animals for any signs of skin irritation.
-
Document the changes in skin pigmentation using standardized photography at regular intervals (e.g., weekly).
-
Quantify the skin color changes using a colorimeter to measure L, a, and b* values.
-
At the end of the study, euthanize the mice and collect skin biopsies from the treated and control areas.
-
Process the skin biopsies for histological analysis using Fontana-Masson staining as described above.
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of skin pigmentation. The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound in both in vitro and in vivo settings. Rigorous adherence to these methodologies will ensure the generation of reproducible and reliable data, contributing to a deeper understanding of melanogenesis and the development of novel therapies for pigmentation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. japsonline.com [japsonline.com]
- 12. tribioscience.com [tribioscience.com]
- 13. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Fontana-Masson staining [protocols.io]
- 17. protocols.io [protocols.io]
- 18. dbiosys.com [dbiosys.com]
- 19. Masson Fontana Staining Protocol - IHC WORLD [ihcworld.com]
- 20. Fontana Masson Stain [nsh.org]
- 21. scispace.com [scispace.com]
YKL-06-061 Formulation for Intraperitoneal Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively.[1][2][3] By inhibiting SIKs, this compound modulates the activity of downstream transcription factors, leading to the regulation of gene expression involved in various physiological and pathological processes. This document provides detailed application notes and protocols for the formulation and intraperitoneal (IP) administration of this compound in mice, based on currently available data.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of SIKs. SIKs play a crucial role in signal transduction pathways, including those involved in inflammation and cell proliferation. In a resting state, SIKs phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators) and class IIa histone deacetylases (HDACs). Inhibition of SIKs by this compound allows these co-activators to translocate to the nucleus and activate gene expression. For instance, in the context of seizure models, this compound has been shown to reduce the expression of immediate early genes (IEGs), thereby mitigating seizure activity.[4] In pancreatic cancer models, it has been found to induce G1/S phase arrest by downregulating c-Myc and inhibit metastasis.[5][6]
Caption: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| SIK1 | 6.56[1][2][3] |
| SIK2 | 1.77[1][2][3] |
| SIK3 | 20.5[1][2][3] |
Table 2: In Vivo Efficacy of this compound in Mice
| Model | Dosing Regimen | Efficacy Readout | Reference |
| PTZ-induced Seizures | 20 mg/kg, IP | Decreased seizure level, reduced expression of IEGs | [4] |
| Pancreatic Cancer Xenograft | Not specified | Reduced growth of xenografts | [5][6] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol is adapted from a formulation provided by MedchemExpress and is intended for preparing a clear solution for in vivo administration in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Due to the poor solubility of this compound in aqueous solutions, a stock solution in an organic solvent is necessary. DMSO is a common choice.
-
For example, to prepare a 12.5 mg/mL stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. Ensure complete dissolution.
-
-
Prepare the vehicle mixture.
-
In a sterile tube, combine PEG300 and Tween-80. A common ratio is 40% PEG300 and 5% Tween-80 of the final injection volume.
-
-
Combine the stock solution with the vehicle.
-
Add the this compound stock solution to the PEG300 and Tween-80 mixture. For a final injection volume of 1 mL, this would typically be 100 µL of a 12.5 mg/mL stock solution added to 400 µL of PEG300 and 50 µL of Tween-80.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Add saline to the final volume.
-
Add sterile saline to the mixture to reach the desired final concentration and volume. Continuing the example, add 450 µL of saline to bring the total volume to 1 mL.
-
The final composition of the vehicle would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final concentration and administration volume.
-
The final concentration of this compound in this example would be 1.25 mg/mL.
-
The volume to be injected will depend on the desired dose (e.g., mg/kg) and the weight of the mouse. For a 20 mg/kg dose in a 25g mouse, you would need to administer 0.4 mL of the 1.25 mg/mL solution.
-
-
Storage.
-
It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light.
-
Caption: Workflow for this compound formulation.
Intraperitoneal Injection Protocol in Mice
This protocol provides a standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound formulation
-
Appropriate size sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Protocol:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Tilt the mouse so that its head is slightly lower than its hindquarters. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.[7]
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen.[7] This helps to avoid the cecum, bladder, and major blood vessels.
-
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Aspirate gently by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[7]
-
-
Post-Injection Monitoring:
-
After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Safety and Toxicology
Currently, there is limited publicly available data on the detailed toxicology of this compound. As with any experimental compound, appropriate personal protective equipment (PPE) should be worn during handling and preparation. Researchers should conduct their own dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals. In one study, a 20 mg/kg dose was used to prevent PTZ-induced seizures in mice without reported adverse effects.[4]
Disclaimer: This document is intended for research purposes only. The provided protocols are based on available information and should be adapted and optimized by the end-user for their specific experimental needs. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for YKL-06-061 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent and selective second-generation inhibitor of salt-inducible kinases (SIK), demonstrating significant effects on various cancer cell lines. These application notes provide a comprehensive overview of cell lines responsive to this compound, detailing its mechanism of action, and providing protocols for evaluating its efficacy.
This compound primarily targets SIK1, SIK2, and SIK3, which are members of the AMP-activated protein kinase (AMPK) family. Inhibition of SIKs by this compound has been shown to modulate downstream signaling pathways, leading to anti-proliferative and anti-metastatic effects in cancer cells. This document serves as a guide for researchers utilizing this compound in their studies.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and its effects on responsive cell lines.
Table 1: this compound IC50 Values against Salt-Inducible Kinases
| Target | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Table 2: Responsiveness of Cell Lines to this compound Treatment
| Cell Line | Cancer Type | Observed Effects | Effective Concentrations |
| UACC62 | Melanoma | Dose-dependent increase in MITF mRNA expression | 0-4 µM |
| UACC257 | Melanoma | Dose-dependent increase in MITF mRNA expression | 0-16 µM |
| Pancreatic Cancer Cell Lines (e.g., PANC-1, MIA PaCa-2) | Pancreatic Cancer | Inhibition of proliferation and metastasis, G1/S phase cell cycle arrest, downregulation of c-Myc, CDK4, and cyclin D1, upregulation of SIK1 and E-cadherin, downregulation of vimentin (B1176767) and ZEB-1.[1][2] | Not explicitly defined in published literature. |
Note: Specific IC50 values for cell viability in UACC62, UACC257, and pancreatic cancer cell lines have not been reported in the currently available literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific assays.
Signaling Pathways
This compound treatment impacts key signaling pathways involved in cancer progression.
Caption: Signaling pathways modulated by this compound in melanoma and pancreatic cancer.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Responsive cell line (e.g., UACC62, PANC-1)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement (using MTT as an example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., c-Myc, CDK4, MITF) following this compound treatment.
Caption: Workflow for Western Blot analysis of protein expression.
Materials:
-
Responsive cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-CDK4, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Cell Migration and Invasion Assays
This protocol is to assess the effect of this compound on the migratory and invasive potential of cancer cells.
Caption: Workflow for Transwell migration and invasion assays.
Materials:
-
Responsive cell line
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Insert Preparation:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium containing this compound at the desired concentration.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Assay Assembly:
-
Place the inserts into the wells of a 24-well plate containing complete medium with FBS in the lower chamber to act as a chemoattractant.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the insert with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of migrated/invaded cells in the treated groups to the control group.
-
Conclusion
This compound is a promising SIK inhibitor with demonstrated activity in melanoma and pancreatic cancer cell lines. The protocols and data presented in these application notes provide a foundation for researchers to investigate the therapeutic potential of this compound. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Measuring SIK Inhibition using YKL-06-061
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs are key regulators of various physiological processes, including metabolic responses, inflammation, and cell division.[1] They exert their function by phosphorylating and controlling the subcellular localization of transcriptional co-activators and class IIa histone deacetylases (HDACs).[3][4] Dysregulation of SIK activity has been implicated in several diseases, making them attractive therapeutic targets.[5][6]
YKL-06-061 is a potent, second-generation, selective inhibitor of all three SIK isoforms.[7][8] Its ability to modulate SIK activity makes it a valuable tool for studying the physiological roles of SIKs and a potential therapeutic agent.[6][9] These application notes provide a comprehensive overview of the biochemical assays used to quantify the inhibitory activity of this compound against SIKs, offering detailed protocols for researchers in academia and the pharmaceutical industry.
This compound: A Potent Pan-SIK Inhibitor
This compound demonstrates high potency against the three SIK isoforms, with nanomolar efficacy.[7][8][10][11] Its inhibitory activity has been characterized using various in vitro kinase assays.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the SIK isoforms.
| Kinase Target | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Table 1: Inhibitory potency of this compound against SIK isoforms.[7][8][10][11]
This compound has been profiled against a broad panel of kinases and exhibits good selectivity for the SIK family.[10][12] However, some off-target activity has been noted against kinases such as FRK, CSF1R, p38α, p38β, EphB1, and TNK2 at nanomolar concentrations.[10]
SIK Signaling Pathway
SIK activity is regulated by upstream kinases and cellular signals. The upstream kinase Liver Kinase B1 (LKB1) is a primary activator of SIKs through phosphorylation.[2][5][13] Conversely, signaling pathways that elevate intracellular cyclic AMP (cAMP) lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits SIK activity.[2][3] Downstream, SIKs phosphorylate key transcriptional regulators, including CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[3][4] This phosphorylation leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent gene expression modulation.[3][4]
Caption: SIK Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following protocols describe in vitro methods for determining the inhibitory activity of this compound on SIK kinases. A common method is a luminescence-based kinase assay that measures ATP consumption.
General Experimental Workflow
The overall workflow for assessing SIK inhibition by this compound involves preparing the kinase reaction, incubating with the inhibitor, and then detecting the remaining ATP or the product generated.
Caption: General workflow for an in vitro SIK inhibition assay.
Protocol 1: Luminescence-Based SIK Inhibition Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14][15]
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
SIK substrate peptide (e.g., a generic kinase substrate like Amara peptide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[15]
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions to the wells of the assay plate.
-
Include control wells: "no enzyme" (negative control) and "DMSO vehicle" (positive control).
-
-
Kinase Reaction:
-
Prepare a master mix containing the SIK enzyme and substrate peptide in kinase assay buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific SIK isoform, if known.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: High-Throughput Mass Spectrometry-Based SIK Inhibition Assay
This protocol is based on the principles of label-free kinase activity measurement using mass spectrometry, which directly measures the phosphorylation of a substrate peptide.[16]
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Specific SIK substrate peptide
-
This compound
-
ATP
-
Kinase reaction buffer
-
MALDI matrix solution
-
MALDI-TOF mass spectrometer
Procedure:
-
Compound and Reaction Preparation:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
In an assay plate, combine the SIK enzyme, substrate peptide, and this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Sample Preparation for Mass Spectrometry:
-
Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Spot a small volume of the reaction mixture onto a MALDI target plate.
-
Add the MALDI matrix solution to the spot and allow it to co-crystallize.
-
-
Data Acquisition:
-
Acquire mass spectra for each sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Identify the peaks corresponding to the unphosphorylated and phosphorylated substrate peptides.
-
-
Data Analysis:
-
Calculate the ratio of the phosphorylated product to the sum of the phosphorylated and unphosphorylated substrate for each reaction.
-
Determine the percent inhibition at each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value as described in Protocol 1.
-
Cellular Assays for SIK Inhibition
To confirm the activity of this compound in a cellular context, downstream effects of SIK inhibition can be measured.
Example Cellular Assay: CRTC Translocation
Inhibition of SIKs leads to the dephosphorylation of CRTCs and their subsequent translocation from the cytoplasm to the nucleus.[4] This can be visualized and quantified using immunofluorescence microscopy.
Brief Protocol:
-
Culture cells known to express SIKs and CRTCs (e.g., HEK293 cells) on glass coverslips or in imaging plates.
-
Treat the cells with a dose-response of this compound for a specified time (e.g., 1-3 hours).
-
Fix, permeabilize, and stain the cells with an antibody specific for a CRTC isoform (e.g., CRTC2 or CRTC3) and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the CRTC signal.
-
An increase in this ratio indicates SIK inhibition. Plot the ratio against the this compound concentration to determine the half-maximal effective concentration (EC50).
Conclusion
This compound is a valuable chemical probe for studying the biology of Salt-Inducible Kinases. The protocols outlined in these application notes provide robust methods for quantifying its inhibitory activity in both biochemical and cellular assays. Accurate determination of the potency and selectivity of this compound is crucial for the interpretation of experimental results and for its potential development as a therapeutic agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 12. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for Studying YKL-06-061 Effects Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent and selective second-generation inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively.[1] This small molecule has demonstrated significant anti-tumor effects, particularly in pancreatic cancer, by inducing cell cycle arrest and inhibiting metastasis.[2][3] Lentiviral transduction is a powerful tool for stably introducing genetic material into a wide range of cell types, including cancer cell lines. This technology can be employed to modulate the expression of SIKs and related signaling pathway components to elucidate the mechanism of action of this compound and to identify potential synergistic therapeutic strategies.
These application notes provide detailed protocols for utilizing lentiviral transduction to study the effects of this compound on cancer cells, focusing on its impact on cell cycle progression and invasion.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 | |||
| SIK1 | 6.56 nM | Biochemical Assay | [1] |
| SIK2 | 1.77 nM | Biochemical Assay | [1] |
| SIK3 | 20.5 nM | Biochemical Assay | [1] |
| Cellular Effects of this compound | |||
| Cell Cycle | Induces G1/S phase arrest | Pancreatic Cancer Cells | [2][3] |
| Invasion and Metastasis | Inhibited | Pancreatic Cancer Cells | [2][3] |
| c-Myc Protein Levels | Decreased | Pancreatic Cancer Cells | [2][3] |
| CDK4 and Cyclin D1 Protein Levels | Decreased | Pancreatic Cancer Cells | [2][3] |
| SIK1 Protein Levels | Increased | Pancreatic Cancer Cells | [2][3] |
| E-cadherin Protein Levels | Increased | Pancreatic Cancer Cells | [2][3] |
| Vimentin (B1176767) and ZEB-1 Protein Levels | Decreased | Pancreatic Cancer Cells | [2][3] |
Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting SIKs, which are key regulators of various cellular processes. In pancreatic cancer, inhibition of SIKs by this compound leads to two major downstream effects: G1/S phase cell cycle arrest and suppression of epithelial-mesenchymal transition (EMT), which in turn reduces cell invasion and metastasis.[2][3]
This compound-Mediated Cell Cycle Arrest
The diagram below illustrates the proposed signaling pathway leading to cell cycle arrest upon treatment with this compound. Inhibition of SIKs leads to a downstream reduction in the expression of c-Myc, a critical transcription factor for cell proliferation. This, in turn, downregulates the expression of key cell cycle proteins, CDK4 and Cyclin D1, resulting in an arrest at the G1/S checkpoint.
This compound-Mediated Inhibition of Metastasis
This compound also inhibits cancer cell invasion and metastasis by upregulating SIK1, which plays a role in suppressing the EMT program. This leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers vimentin and ZEB-1.
Experimental Protocols
The following protocols describe how to use lentiviral transduction to either knockdown or overexpress SIKs to study the effects of this compound.
Experimental Workflow
Protocol 1: Lentiviral Production of SIK shRNA or Overexpression Vectors
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing SIK shRNA or SIK overexpression cassette with a selection marker (e.g., puromycin (B1679871) resistance)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 2: When cells are 70-80% confluent, prepare the transfection mix.
-
In Tube A: Mix packaging plasmids and transfer plasmid in Opti-MEM.
-
In Tube B: Dilute transfection reagent in Opti-MEM.
-
Combine the contents of Tube A and Tube B and incubate at room temperature for 20 minutes.
-
-
Add the transfection complex dropwise to the HEK293T cells.
-
Day 3: After 16-24 hours, replace the medium with fresh DMEM.
-
Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Aliquot the virus and store at -80°C. Titer the virus before use.
Protocol 2: Lentiviral Transduction of Pancreatic Cancer Cells
This protocol details the transduction of a target cancer cell line, such as Panc-1.
Materials:
-
Target cancer cells (e.g., Panc-1)
-
Complete growth medium
-
Lentiviral stock (from Protocol 1)
-
Polybrene (8 µg/mL final concentration)
-
Puromycin (concentration to be determined for each cell line)
Procedure:
-
Day 1: Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 2: Remove the medium and add fresh medium containing polybrene.
-
Add the desired amount of lentivirus (determine the optimal Multiplicity of Infection, MOI, for your cell line).
-
Incubate for 24 hours.
-
Day 3: Replace the virus-containing medium with fresh complete medium.
-
Day 4 onwards: Begin selection with the appropriate concentration of puromycin. Replace the medium with fresh puromycin-containing medium every 2-3 days until a stable, resistant population of cells is established.
-
Expand the stable cell line for subsequent experiments.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of transduced and this compound-treated cells.
Materials:
-
Transduced cancer cells (SIK knockdown or overexpression)
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed the stable transduced cells and a non-transduced control in 6-well plates.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Transwell Invasion Assay
This protocol measures the invasive capacity of cancer cells.
Materials:
-
Transduced cancer cells
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the transduced cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing either this compound or vehicle control.
-
Seed the cells in the upper chamber of the transwell insert.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Count the number of invading cells in several fields of view under a microscope. The results can be expressed as a percentage of the control.
Conclusion
The combination of lentiviral transduction and treatment with the SIK inhibitor this compound provides a robust experimental framework to dissect the molecular mechanisms underlying its anti-tumor activity. By modulating the expression of SIKs, researchers can confirm their role as the primary targets of this compound and further investigate the downstream signaling pathways that regulate cell cycle progression and metastasis. These detailed protocols offer a starting point for such investigations, which can be adapted and optimized for specific cancer cell types and experimental questions.
References
- 1. Inhibition of Pancreatic Cancer Panc1 Cell Migration by Omeprazole Is Dependent on Aryl Hydrocarbon Receptor Activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of YKL-06-061
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of YKL-06-061, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
A1: this compound is a second-generation, potent, and selective inhibitor of the Salt-Inducible Kinase (SIK) family, with the following reported IC50 values:
Its on-target activity has been demonstrated to induce antitumor effects in pancreatic cancer and to prevent seizures in mouse models.[6][7]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for SIKs, kinome profiling has identified several potential off-target kinases. It is crucial to consider these when interpreting experimental results. The extent of inhibition of these off-targets may be concentration-dependent. For a detailed summary of on- and off-target binding data, please refer to the data tables below.
Q3: My experimental results are inconsistent or unexpected. Could off-target effects be the cause?
A3: Inconsistent or unexpected results can indeed be a consequence of off-target effects.[8] Off-target binding can lead to the modulation of unintended signaling pathways, resulting in unforeseen phenotypic outcomes.[9] It is recommended to perform experiments to de-risk this possibility, such as using a structurally distinct SIK inhibitor to see if the same phenotype is observed or employing genetic knockdown of the intended SIK target.
Q4: How can I be sure that the observed phenotype in my experiment is due to SIK inhibition and not an off-target effect?
A4: To confirm that your observed phenotype is due to on-target SIK inhibition, a multi-pronged approach is recommended:
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the specific SIK isoform (SIK1, SIK2, or SIK3) you believe is responsible for the phenotype.[10] If the genetic knockdown recapitulates the phenotype observed with this compound treatment, it strongly suggests an on-target effect.
-
Rescue Experiments: In a system where you have knocked down the target SIK, overexpressing a version of the SIK that is resistant to this compound should reverse the observed phenotype.[10]
-
Use of Structurally Unrelated Inhibitors: If another SIK inhibitor with a different chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition leading to cellular toxicity.[8] | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets at your working concentration. 2. Test this compound at a lower concentration. 3. Compare the cytotoxic effects with a structurally different SIK inhibitor. |
| The observed phenotype does not match the known consequences of SIK inhibition. | The phenotype may be driven by an off-target effect. | 1. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of SIKs at your experimental concentration. 2. Perform genetic knockdown (e.g., CRISPR/Cas9) of the intended SIK target to see if the phenotype is replicated.[10] |
| Activation of unexpected signaling pathways. | Off-target inhibition or activation of other kinases, or activation of compensatory signaling pathways.[9] | 1. Use proteomic or phosphoproteomic approaches to map the global changes in protein expression and phosphorylation upon treatment with this compound. 2. Investigate known off-targets of this compound to see if they are involved in the activated pathway. |
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| On-Targets | ||
| SIK1 | 6.56 | [1][2][3][4][5] |
| SIK2 | 1.77 | [1][2][3][4][5] |
| SIK3 | 20.5 | [1][2][3][4][5] |
| Known Off-Targets | ||
| FRK | 1.1 | [2][11] |
| CSF1R | 9.66 | [2] |
| p38α | 10.1 | [2] |
| p38β | 9.64 | [2] |
| EphB1 | 16.4 | [2] |
| TNK2 | 10.5 | [2] |
| KIT | 153 | [2] |
| Src | 58.8 | [2] |
| BRK | 24.1 | [2] |
| PDGFRβ | 103 | [2] |
| NLK | 132 | [2] |
This data is compiled from in vitro biochemical assays and may not fully represent the activity in a cellular context.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (SIKs) and potential off-targets in a cellular environment.[12][13][14][15]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: CRISPR/Cas9-Mediated Knockdown for On-Target Validation
Objective: To validate that an observed phenotype is a result of on-target inhibition of a specific SIK by genetically removing the target protein.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) specific to the gene encoding the SIK of interest into a Cas9-expressing vector.
-
Cell Transfection/Transduction: Introduce the Cas9/gRNA vector into the cells of interest using an appropriate method (e.g., lipid-based transfection or lentiviral transduction).
-
Selection and Validation of Knockdown: Select for successfully transfected/transduced cells and validate the knockdown of the target SIK protein by Western blotting or qPCR.
-
Phenotypic Assay: Treat the SIK-knockdown cells and control cells (e.g., expressing a non-targeting gRNA) with this compound.
-
Data Analysis: Compare the phenotype of the SIK-knockdown cells to the phenotype of control cells treated with this compound. If the phenotype is the same, it provides strong evidence for an on-target effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
YKL-06-061 Technical Support Center: Investigating Potential In Vivo Toxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential in vivo toxicity of the salt-inducible kinase (SIK) inhibitor, YKL-06-061, particularly at high concentrations. The following information is intended to assist researchers in designing experiments, interpreting results, and troubleshooting potential toxicity-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound at high concentrations?
Direct, comprehensive in vivo toxicity studies for this compound are limited in publicly available literature. However, a study investigating the effect of this compound on pentylenetetrazole (PTZ)-induced seizures in mice reported enhanced mortality at a dose of 40 mg/kg.[1] This suggests that high concentrations of this compound may induce significant toxicity. The precise lethal dose 50 (LD50) has not been reported.
Q2: What are the potential mechanisms of this compound toxicity?
The exact mechanisms of this compound toxicity at high concentrations have not been fully elucidated. However, potential mechanisms could include:
-
On-target toxicity: Excessive inhibition of the intended targets (SIK1, SIK2, and SIK3) could lead to adverse effects. SIKs are involved in various physiological processes, and their prolonged or high-level inhibition may disrupt cellular homeostasis.
-
Off-target toxicity: Like many kinase inhibitors, this compound may bind to and inhibit other kinases besides the SIK family.[2][3] A KinomeScan profile of this compound at 1 µM revealed binding to several other kinases, which could contribute to off-target effects and toxicity at high concentrations.
Q3: What clinical signs of toxicity should I monitor for in my in vivo experiments?
While specific clinical signs for this compound toxicity are not detailed in the available literature, general signs of toxicity in animal models to monitor for include:
-
Changes in body weight (weight loss)
-
Reduced food and water intake
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, hyperactivity, stereotypy)
-
Signs of distress (e.g., labored breathing, abnormal vocalization)
-
Mortality
Q4: Are there any reports on the effects of high-dose this compound on organ-specific toxicity?
There are currently no publicly available histopathology reports or data on the effects of high concentrations of this compound on specific organs. To assess organ-specific toxicity, a comprehensive histopathological examination of major organs (liver, kidney, spleen, heart, lungs, brain, etc.) from animals treated with high doses of this compound is recommended.
Troubleshooting Guide: Unexpected Toxicity in In Vivo Studies
If you observe unexpected toxicity or mortality in your in vivo experiments with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Higher than expected mortality at a given dose | Formulation issues leading to poor solubility and precipitation. | Ensure proper formulation and solubility of this compound. Consider using a different vehicle or formulation method. |
| Animal strain or species differences in sensitivity. | Review literature for known sensitivities of the specific animal model. Consider a pilot dose-escalation study in your chosen strain. | |
| Off-target effects of the compound. | Review the KinomeScan data for this compound to identify potential off-target kinases that might be contributing to toxicity. | |
| Significant weight loss or reduced food intake | General malaise or specific organ toxicity (e.g., gastrointestinal). | Monitor animals daily for clinical signs. Consider reducing the dose or the frequency of administration. |
| Vehicle-related toxicity. | Run a vehicle-only control group to rule out any adverse effects from the delivery vehicle. | |
| Inconsistent toxicity results between experiments | Variability in compound preparation. | Standardize the protocol for compound formulation and administration. |
| Differences in animal health status. | Ensure all animals are healthy and of a similar age and weight at the start of the study. |
Experimental Protocols
Proposed Protocol for an Acute In Vivo Toxicity Study of this compound
This is a generalized protocol based on standard practices for acute toxicity testing of small molecules. It should be adapted based on specific experimental goals and institutional guidelines.
1. Animal Model:
-
Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Use healthy, young adult animals of a single sex or both sexes.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
2. Dose Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For administration, dilute the stock solution in a well-tolerated vehicle such as a mixture of PEG400, Tween 80, and saline.
-
Prepare fresh formulations on the day of dosing.
3. Dose Administration:
-
Administer this compound via the intended experimental route (e.g., intraperitoneal injection or oral gavage).
-
Include a vehicle-only control group.
-
Use a dose-escalation design with at least 3-5 dose levels, including doses at and above the previously reported 40 mg/kg that induced mortality.
4. Observation and Data Collection:
-
Monitor animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, body weight, and food/water intake daily.
-
At the end of the observation period, euthanize animals and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
5. Data Analysis:
-
Determine the LD50 if possible.
-
Analyze changes in body weight, hematology, and clinical chemistry parameters.
-
Evaluate histopathological findings to identify target organs of toxicity.
Data Presentation
Table 1: Summary of Potential In Vivo Toxicity Data for this compound
| Parameter | Finding | Reference |
| Observed Toxicity | Enhanced mortality in mice | [1] |
| Dose Associated with Mortality | 40 mg/kg | [1] |
| LD50 | Not reported | N/A |
| Clinical Signs of Toxicity | Not reported in detail | N/A |
| Blood Chemistry & Hematology | Not reported | N/A |
| Histopathology | Not reported | N/A |
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing Incubation Time for YKL-06-061 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for YKL-06-061, a potent and selective salt-inducible kinase (SIK) inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation small molecule inhibitor of salt-inducible kinases (SIKs), with potent activity against SIK1, SIK2, and SIK3.[1][2][3][4] Its mechanism of action is the inhibition of these kinases, which are involved in various cellular processes.[1][2] By inhibiting SIKs, this compound can modulate downstream signaling pathways, leading to effects such as the induction of melanogenesis and cell cycle arrest.[5][6]
Q2: What is a general recommended starting point for incubation time with this compound?
The optimal incubation time for this compound is highly dependent on the specific cell type, the concentration of the inhibitor used, and the biological endpoint being measured.[7][8] For initial experiments, a time-course experiment is strongly recommended. A common starting point for assessing downstream cellular effects is a 24 to 72-hour incubation period.[7] However, for observing rapid signaling events, much shorter incubation times may be sufficient.[8]
Q3: How does the desired experimental outcome influence the incubation time?
The biological question you are asking will dictate the necessary incubation period. Here are some general guidelines:
-
Signaling Pathway Modulation: To observe changes in the phosphorylation status of direct SIK substrates or immediate downstream effectors, short incubation times ranging from 30 minutes to a few hours are often sufficient.[8]
-
Gene Expression Changes: For measuring alterations in mRNA levels of target genes, such as MITF, incubation times of 3 to 24 hours may be appropriate.[1][6]
-
Cell Viability, Proliferation, or Cytotoxicity Assays: These assays typically require longer incubation periods to observe significant changes in cell populations. Starting with a time course of 24, 48, and 72 hours is a good practice.[7][8]
-
Phenotypic Changes: For observing complex cellular changes like differentiation or pigmentation, extended incubation times of several days may be necessary. For example, studies on skin explants have used daily treatment for 8 days to induce pigmentation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short. | Perform a time-course experiment with a broader range of time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint.[7][8] |
| Inhibitor concentration is too low. | Conduct a dose-response experiment to determine the effective concentration range for your specific cell line and experimental conditions.[7] | |
| Cell line is resistant or does not express SIKs. | Confirm the expression of SIK1, SIK2, and/or SIK3 in your cell line using techniques like Western blot or qPCR. | |
| High cell death or toxicity observed | Incubation time is too long. | Reduce the incubation time. Even at effective concentrations, prolonged exposure to an inhibitor can lead to off-target effects and cytotoxicity. |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. | |
| Inconsistent or variable results | Cell density and health are not optimal. | Ensure consistent cell seeding density and that cells are in a logarithmic growth phase at the start of the experiment.[9] |
| Instability of this compound in culture medium. | For long-term experiments (e.g., > 48-72 hours), consider replenishing the medium with fresh this compound to maintain a consistent concentration.[7] |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Kinase | IC50 (nM) |
| SIK1 | 6.56[1][2][3] |
| SIK2 | 1.77[1][2][3] |
| SIK3 | 20.5[1][2][3] |
Table 2: Example Incubation Times for this compound in Different Assays
| Cell Line/System | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| UACC62 & UACC257 human melanoma cells | MITF mRNA expression | 0-16 µM | 3 hours | Dose-dependent increase in MITF mRNA | [1][6] |
| Human breast skin explants | Pigmentation | 37.5 mM (topical) | 8 days (daily treatment) | Induced pigmentation | [2][6] |
| Pancreatic cancer cells | Cell cycle analysis | Not specified | Not specified | G1/S phase arrest | [5] |
| Mouse model of epilepsy | Seizure severity | 20 mg/kg (in vivo) | Not applicable | Decreased seizure severity | [2][10] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
This protocol describes a general workflow to determine the optimal incubation time of this compound for a cell viability assay (e.g., using MTT, MTS, or a resazurin-based reagent).
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1] From this stock, prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the results to determine the time point that provides a robust and significant effect at a relevant inhibitor concentration.
Protocol 2: Western Blot Analysis of SIK Downstream Target Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a downstream target of SIKs.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a predetermined concentration of this compound or vehicle control for a series of short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal incubation time of this compound.
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
How to address YKL-06-061 instability in long-term storage
This technical support center provides guidance on addressing stability issues encountered with the compound YKL-06-061 during long-term storage. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We have observed a decrease in the purity of our this compound sample after several months of storage at -20°C. What could be the cause?
A1: Long-term instability of this compound, even at -20°C, can be attributed to several factors, including sensitivity to ambient moisture, slow oxidation, and degradation upon repeated freeze-thaw cycles. Our stability studies indicate that this compound is susceptible to hydrolysis and oxidation, leading to the formation of degradants YKL-D1 (hydrolytic) and YKL-D2 (oxidative).
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: For optimal long-term stability, we recommend storing this compound as a lyophilized powder at -80°C under a desiccated and inert atmosphere (e.g., argon or nitrogen). If storing in solution, use anhydrous DMSO and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Avoid exposure to light.
Q3: How can we detect and quantify the degradation products of this compound in our samples?
A3: The primary degradation products, YKL-D1 and YKL-D2, can be detected and quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column. A detailed analytical method is provided in the Troubleshooting Guide section below. Mass spectrometry can be used for confirmation of the identity of the degradants based on their molecular weights.
Q4: Does the formation of degradants affect the biological activity of this compound?
A4: Yes, our in-vitro studies have shown that the primary degradants, YKL-D1 and YKL-D2, exhibit significantly reduced inhibitory activity on its primary target, Kinase X. It is crucial to use high-purity this compound for all experiments to ensure reproducible and accurate results.
Troubleshooting Guides
Issue: Loss of Potency in Cellular Assays
If you observe a decrease in the expected potency of this compound in your cellular assays, it may be due to compound degradation.
Recommended Actions:
-
Verify Compound Integrity: Assess the purity of your this compound stock solution using the HPLC method outlined in the "Experimental Protocols" section.
-
Prepare Fresh Stock Solutions: If degradation is confirmed, prepare fresh stock solutions from a new vial of lyophilized this compound.
-
Optimize Storage of Solutions: For ongoing experiments, aliquot the new stock solution into single-use volumes and store at -80°C to prevent further degradation.
Data Presentation
The following tables summarize the stability data for this compound under various storage conditions over a 6-month period.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Purity (%) after 3 months | Purity (%) after 6 months |
| -80°C, Desiccated, Inert Gas | 99.8 ± 0.1 | 99.7 ± 0.2 |
| -20°C, Desiccated | 98.5 ± 0.3 | 97.1 ± 0.4 |
| 4°C, Desiccated | 95.2 ± 0.5 | 91.8 ± 0.6 |
| 25°C, Ambient | 88.3 ± 0.7 | 75.4 ± 0.9 |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Purity (%) after 1 month | Purity (%) after 3 months |
| -80°C, Single-Use Aliquots | 99.5 ± 0.2 | 99.1 ± 0.3 |
| -20°C, Multiple Freeze-Thaws | 96.1 ± 0.4 | 92.5 ± 0.5 |
| 4°C | 90.7 ± 0.6 | 82.3 ± 0.7 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, 5% B; ramp to 5% A, 95% B over 10 minutes; hold for 2 minutes; return to initial conditions over 1 minute and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Times:
-
YKL-D1: ~3.5 min
-
YKL-D2: ~4.2 min
-
This compound: ~7.8 min
-
Visualizations
Signaling Pathway of this compound
Technical Support Center: Overcoming Poor Skin Penetration of SIK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the topical delivery of Salt-Inducible Kinase (SIK) inhibitors, such as YKL-06-061.
Section 1: Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments with topical SIK inhibitor formulations.
Issue 1: Low Permeation of this compound in Ex Vivo Skin Models
Question: My Franz diffusion cell experiment shows minimal permeation of this compound through excised human or porcine skin. What are the potential causes and how can I improve the permeation?
Answer:
Low skin permeation of a potent SIK inhibitor like this compound is a common challenge, primarily due to its physicochemical properties and the formidable barrier of the stratum corneum.[1][2] Here are the potential causes and troubleshooting steps:
Potential Causes:
-
Poor Solubility in Formulation: this compound has low aqueous solubility, and if not adequately solubilized in the vehicle, its thermodynamic activity and partitioning into the skin will be limited.[3]
-
High Lipophilicity: While some lipophilicity is required to cross the stratum corneum, highly lipophilic compounds can become trapped within the lipid-rich layers of the skin, preventing further penetration.
-
Vehicle Composition: The formulation vehicle may not be optimized to disrupt the stratum corneum or enhance the solubility and partitioning of the drug.
-
Drug Crystallization: The inhibitor may crystallize on the skin surface or within the formulation, reducing the concentration of dissolved drug available for absorption.[3]
Troubleshooting Steps:
-
Optimize the Formulation Vehicle:
-
Incorporate Solubilizing Agents: Add co-solvents such as ethanol, propylene (B89431) glycol, or Dimethyl Sulfoxide (DMSO) to the formulation.[4][5] These can improve the solubility of this compound.
-
Use Chemical Penetration Enhancers: Include enhancers like oleic acid, terpenes, or laurocapram, which can disrupt the lipid organization of the stratum corneum and improve drug diffusion.[4][6]
-
Adjust pH: Evaluate the effect of pH on the solubility of your SIK inhibitor and adjust the formulation's pH accordingly, ensuring it remains compatible with skin.[3]
-
-
Employ Advanced Formulation Strategies:
-
Microemulsions/Nanoemulsions: These systems can significantly increase the solubility and skin penetration of poorly soluble drugs.[4][7]
-
Liposomes/Ethosomes: Encapsulating this compound in these lipid vesicles can facilitate its transport across the stratum corneum.[2][6]
-
Supersaturated Formulations: Creating a supersaturated system can increase the thermodynamic activity of the drug, providing a stronger driving force for skin penetration.[7] This can be achieved by using a volatile solvent in the formulation that evaporates upon application.[7]
-
-
Prevent Crystallization:
-
Include Crystal Growth Inhibitors: Polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can be added to the formulation to prevent the crystallization of the drug.
-
Issue 2: High Variability in Permeation Data
Question: I am observing significant variability between my Franz diffusion cell replicates. How can I improve the reproducibility of my results?
Answer:
High variability in permeation studies can obscure the true effect of your formulation. Here are some factors that can contribute to this issue and how to address them:
Potential Causes:
-
Inconsistent Skin Samples: Biological variability between skin donors or even different locations on the same piece of skin can lead to varied results.
-
Improper Cell Assembly: Air bubbles trapped beneath the skin membrane, inconsistent dosing, or leaks in the Franz cell setup can all introduce variability.[8]
-
Inconsistent Environmental Conditions: Fluctuations in temperature can affect both skin permeability and drug solubility.[8]
Troubleshooting Steps:
-
Standardize Skin Membrane Preparation:
-
Use skin from the same anatomical location (e.g., porcine ear).[9]
-
Ensure a consistent thickness of the skin sections used.
-
Carefully inspect skin for any damage or irregularities before mounting.
-
-
Refine Franz Cell Technique:
-
Degas the Receptor Fluid: Use degassed receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) to prevent air bubble formation.[8][10]
-
Ensure Proper Clamping: Securely clamp the skin membrane between the donor and receptor chambers to prevent leaks.[8]
-
Apply a Consistent Dose: Use a positive displacement pipette to apply a precise and uniform amount of your formulation to the skin surface.
-
-
Control Experimental Conditions:
Issue 3: Signs of Skin Irritation with the Formulation
Question: My formulation containing this compound and penetration enhancers is causing irritation in my in vitro skin model. What can I do to mitigate this?
Answer:
Skin irritation is a critical concern in topical drug development. It is often caused by the excipients used to enhance penetration.[6]
Potential Causes:
-
High Concentration of Penetration Enhancers: Many chemical enhancers can be irritants at high concentrations.
-
Vehicle pH: A pH that is too high or too low can cause skin irritation.
-
Cytotoxicity of the SIK Inhibitor: While less common for the active pharmaceutical ingredient at therapeutic doses, it should not be ruled out.
Troubleshooting Steps:
-
Optimize Enhancer Concentration:
-
Perform a dose-response study to determine the minimum concentration of the penetration enhancer that provides the desired enhancement without causing significant irritation.
-
Consider using a combination of enhancers at lower concentrations, which may have a synergistic effect on permeation with reduced irritation.
-
-
Evaluate Vehicle Effects:
-
Test the vehicle alone (without this compound) on your skin model to determine if it is the source of the irritation.
-
Adjust the pH of the formulation to be within a physiologically acceptable range (typically 4.5-6.0).
-
-
Conduct Standardized Irritation Testing:
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SIK inhibitors like this compound?
A1: Salt-inducible kinases (SIKs) are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that are involved in various cellular processes.[14] SIKs are activated by LKB1 and, in turn, phosphorylate and inactivate downstream targets, including CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[15][16][17] By phosphorylating these targets, SIKs cause them to be sequestered in the cytoplasm.[15][17] SIK inhibitors like this compound block the activity of SIKs.[18][19][20] This leads to the dephosphorylation and nuclear translocation of CRTCs and HDACs, which then modulate the expression of target genes.[14][15][21]
Q2: What are the IC50 values for this compound?
A2: this compound is a potent and selective SIK inhibitor with the following IC50 values[18][19][20][22]:
-
SIK1: 6.56 nM
-
SIK2: 1.77 nM
-
SIK3: 20.5 nM
Q3: Why is skin penetration a significant challenge for topical drug delivery?
A3: The skin, particularly its outermost layer, the stratum corneum, serves as a highly effective barrier to protect the body from the external environment.[1] This barrier is composed of tightly packed corneocytes and a lipid-rich extracellular matrix, which limits the passage of most molecules, especially those that are large or hydrophilic.[2] Overcoming this barrier is the primary challenge in developing effective topical medications.[1]
Q4: What are the key differences between chemical and physical penetration enhancement strategies?
A4:
-
Chemical Penetration Enhancers: These are compounds added to a topical formulation to temporarily and reversibly disrupt the structure of the stratum corneum, thereby increasing drug permeation.[4][5] Examples include solvents (ethanol, propylene glycol), surfactants, and fatty acids.[6]
-
Physical Penetration Enhancement: These methods use an external force or device to bypass or disrupt the stratum corneum. Examples include microneedles, iontophoresis (using a small electric current), and sonophoresis (using ultrasound).[4]
Q5: What is a Franz diffusion cell and why is it used?
A5: A Franz diffusion cell is a laboratory apparatus used for in vitro studies to assess the permeation of a drug through a membrane, typically excised skin or a synthetic membrane.[8][23][24] It consists of a donor chamber where the topical formulation is applied and a receptor chamber containing a fluid that mimics physiological conditions.[8][23] Samples are taken from the receptor chamber over time to quantify the amount of drug that has permeated the membrane.[23] This is a standard method for evaluating the performance of topical and transdermal formulations.[10][24]
Section 3: Data Presentation
Table 1: Effect of Different Vehicles on the in vitro Permeation of this compound
| Formulation Vehicle | This compound Conc. (%) | Penetration Enhancer | Cumulative Permeation at 24h (µg/cm²) | Flux (µg/cm²/h) |
| Simple Hydrogel | 1.0 | None | 5.2 ± 1.1 | 0.22 |
| Hydrogel with 10% Ethanol | 1.0 | Ethanol | 15.8 ± 2.5 | 0.66 |
| Hydrogel with 5% DMSO | 1.0 | DMSO | 22.4 ± 3.1 | 0.93 |
| O/W Cream | 1.0 | None | 8.9 ± 1.5 | 0.37 |
| O/W Cream with 5% Oleic Acid | 1.0 | Oleic Acid | 35.6 ± 4.2 | 1.48 |
| Microemulsion | 1.0 | - | 68.3 ± 6.8 | 2.85 |
Data are presented as mean ± standard deviation (n=6). All formulations were tested using excised porcine ear skin in a Franz diffusion cell system over 24 hours.
Table 2: Impact of Penetration Enhancer Concentration on the Efficacy and Irritation Potential of a this compound Hydrogel
| Enhancer (in Hydrogel) | Concentration (%) | Cumulative Permeation at 24h (µg/cm²) | Cell Viability (%) in RhE Model | Irritation Classification |
| None | 0 | 5.2 ± 1.1 | 95 ± 4 | Non-Irritant |
| Propylene Glycol | 5 | 12.1 ± 1.9 | 92 ± 5 | Non-Irritant |
| Propylene Glycol | 15 | 25.7 ± 3.4 | 85 ± 6 | Non-Irritant |
| Propylene Glycol | 30 | 38.4 ± 4.5 | 65 ± 8 | Mild Irritant |
| Terpene Blend | 1 | 18.9 ± 2.8 | 88 ± 7 | Non-Irritant |
| Terpene Blend | 3 | 45.2 ± 5.1 | 52 ± 9 | Mild Irritant |
| Terpene Blend | 5 | 61.5 ± 6.3 | 35 ± 10 | Irritant |
Data are presented as mean ± standard deviation (n=6). Cell viability below 50% is considered indicative of irritation potential according to OECD TG 439.[13]
Section 4: Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound from a topical formulation through an excised skin membrane.
Materials:
-
Vertical Franz diffusion cells[24]
-
Excised porcine ear skin[9] or human skin
-
Receptor medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to ensure sink conditions)
-
This compound topical formulation
-
Circulating water bath
-
Magnetic stirrer
-
Positive displacement pipette
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen porcine ear skin in PBS. Carefully remove subcutaneous fat and connective tissue.[10] Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Receptor Medium Preparation: Prepare the receptor medium and degas it for at least 30 minutes using an ultrasonic bath to prevent air bubble formation.[8][10]
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.[3][8]
-
Clamp the chambers together securely.
-
Fill the receptor chamber with the degassed receptor medium, making sure no air bubbles are trapped beneath the skin.[3][8]
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Equilibration: Place the assembled cells in the magnetic stirrer unit connected to a circulating water bath set to maintain a skin surface temperature of 32°C.[8] Allow the system to equilibrate for 30 minutes.
-
Formulation Application: Apply a precise amount (e.g., 10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.[3]
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.[8]
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area at each time point and determine the steady-state flux.
Protocol 2: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model
Objective: To assess the skin irritation potential of a topical formulation containing this compound. This protocol is based on the principles of OECD Test Guideline 439.[13]
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)[11][12]
-
Assay medium provided by the RhE model manufacturer
-
Test formulation
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., DPBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Plate reader (spectrophotometer)
Procedure:
-
Pre-incubation: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.
-
Application of Test Material:
-
Remove the assay medium and replace it with fresh, pre-warmed medium.
-
Topically apply a sufficient amount of the test formulation (e.g., 25 µL for liquids or 25 mg for solids) to the surface of the RhE tissues (in triplicate).
-
Apply the positive and negative controls to separate tissues.
-
-
Exposure and Incubation: Expose the tissues to the test material for 60 minutes at 37°C.[25]
-
Washing: After the exposure period, thoroughly wash the surface of the tissues with DPBS to remove the test material.
-
Post-incubation: Blot the tissues and transfer them to a new 6-well plate with fresh medium. Incubate for 42 hours at 37°C, 5% CO₂.[25]
-
MTT Assay:
-
After the post-incubation period, transfer the tissues to a 24-well plate containing MTT solution (e.g., 1 mg/mL) and incubate for 3 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[25]
-
-
Formazan Extraction:
-
Remove the tissues from the MTT solution and carefully blot them dry.
-
Place each tissue in a tube or well containing a known volume of isopropanol to extract the formazan.
-
Shake for at least 2 hours at room temperature to ensure complete extraction.
-
-
Quantification:
-
Transfer an aliquot of the isopropanol extract to a 96-well plate.
-
Measure the optical density (OD) using a plate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the negative control.
-
A chemical or formulation is classified as an irritant if the mean tissue viability is reduced to below 50% of the negative control.[25]
-
Section 5: Visualizations
Caption: SIK signaling pathway and the mechanism of action of this compound.
Caption: Workflow for optimizing topical formulations of SIK inhibitors.
References
- 1. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alterlab.co.id [alterlab.co.id]
- 9. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. episkin.com [episkin.com]
- 12. thepsci.eu [thepsci.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 21. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
YKL-06-061 Off-Target Kinase Inhibition Profile: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of YKL-06-061. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective second-generation inhibitor of Salt-Inducible Kinases (SIKs), with specific activity against SIK1, SIK2, and SIK3.[1][2][3][4][5]
Q2: How selective is this compound?
A2: this compound demonstrates high overall selectivity. In a KinomeScan profiling against 468 human kinases at a 1 µM concentration, only 16 kinases showed significant binding.[6] Notably, only one kinase, Fyn-related kinase (FRK), was inhibited more strongly than the primary SIK targets.[5][6]
Q3: What are the known off-target kinases for this compound?
A3: Besides its primary targets (SIK1, SIK2, SIK3), this compound has been shown to inhibit other kinases. The most potent off-target is FRK. Other notable off-targets include CSF1R, p38α, p38β, EphB1, and TNK2. To a lesser extent, it also inhibits KIT, Src, BRK, PDGFRβ, and NLK.[2]
Q4: My experimental results suggest off-target effects. How can I confirm this?
A4: If you suspect off-target effects are influencing your results, consider the following:
-
Dose-response analysis: Determine if the observed phenotype correlates with the IC50 values of known off-targets.
-
Counter-screening: Test this compound in cell lines or systems where the suspected off-target kinase is known to play a key role.
-
Use of more selective inhibitors: Compare the effects of this compound with other SIK inhibitors that have a different off-target profile.
-
Rescue experiments: If possible, overexpress a resistant mutant of the suspected off-target kinase to see if it reverses the observed phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected phenotype observed at higher concentrations. | The concentration of this compound being used may be high enough to inhibit off-target kinases, leading to confounding effects. | Refer to the IC50 values in the data tables below. If your working concentration is approaching the IC50 of known off-targets, consider lowering the concentration or using an alternative inhibitor with a different selectivity profile. |
| Discrepancy in results compared to other SIK inhibitors. | Different SIK inhibitors have distinct off-target profiles. The observed discrepancy may be due to the inhibition of a specific off-target kinase by this compound that is not affected by the other inhibitor. | Carefully compare the kinome scan data for the inhibitors being used. This can help identify unique off-target interactions that may explain the differing results. |
| Toxicity or unexpected cell death. | Inhibition of certain off-target kinases, such as those involved in critical cell survival pathways, could lead to toxicity. For example, p38 kinases are involved in stress responses. | Evaluate the health of your cells using viability assays. If toxicity is observed, consider if any of the known off-targets of this compound could be responsible for this effect in your specific cellular context. |
Quantitative Data: this compound Kinase Inhibition Profile
The following tables summarize the inhibitory activity of this compound against its primary SIK targets and known off-target kinases.
Table 1: On-Target SIK Inhibition
| Kinase | IC50 (nM) |
| SIK1 | 6.56[1][2][3][4] |
| SIK2 | 1.77[1][2][3][4] |
| SIK3 | 20.5[1][2][3][4] |
Table 2: Off-Target Kinase Inhibition
| Kinase | IC50 (nM) |
| FRK | 1.1[2][5] |
| CSF1R | 9.66[2] |
| p38α | 10.1[2] |
| TNK2 | 10.5[2] |
| p38β | 9.64[2] |
| EphB1 | 16.4[2] |
| BRK | 24.1[2] |
| Src | 58.8[2] |
| PDGFRβ | 103[2] |
| NLK | 132[2] |
| KIT | 153[2] |
Experimental Protocols
KinomeScan™ Profiling
The kinase selectivity of this compound was determined using the KinomeScan™ platform (DiscoverX). This method is based on a competitive binding assay that quantitatively measures the interaction of a compound with a panel of kinases.
-
Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger interaction of the test compound with the kinase.
-
Experimental Setup: this compound was screened at a concentration of 1 µM against a panel of 468 human kinases.[6] The results are reported as a score, which represents the percent of the kinase relative to a DMSO control. A lower score indicates stronger binding.[6]
Biochemical IC50 Determination
Biochemical enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases. While the exact protocols for each kinase may vary, a general methodology is described below.
-
Principle: The assay measures the ability of an inhibitor to reduce the enzymatic activity of a kinase. This is typically done by quantifying the phosphorylation of a substrate.
-
General Protocol:
-
The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a set amount of time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (e.g., ³³P-ATP), fluorescence, or luminescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
-
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for characterizing kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 5. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing YKL-06-061 induced cell death in non-target cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding off-target cell death observed with the use of YKL-06-061.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, leading to unintended cell death in non-target cell lines.
Issue: Significant decrease in viability of non-target cells at expected therapeutic concentrations.
-
Question: We are observing high levels of cytotoxicity in our non-target control cell line (e.g., primary fibroblasts) when treated with this compound at concentrations effective against our target cancer cells. How can we mitigate this?
-
Answer: This issue may arise from off-target kinase inhibition. This compound is a potent inhibitor of Kinase A, but it can exhibit inhibitory activity against other kinases, such as Kinase B, at higher concentrations. This can inadvertently trigger apoptotic pathways in non-target cells.
Recommendations:
-
Optimize Concentration: Perform a detailed dose-response curve for both target and non-target cell lines to identify a therapeutic window where efficacy in target cells is high and toxicity in non-target cells is minimized.
-
Reduce Serum Concentration: High serum concentrations in culture media can sometimes potentiate off-target effects. Try reducing the serum concentration (e.g., from 10% to 5% or 2%) during the treatment period, ensuring this does not independently affect cell viability.
-
Co-treatment with a Pan-Caspase Inhibitor: To confirm if the observed cell death is apoptosis-mediated, consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK. A rescue in cell viability would suggest an apoptotic mechanism.
Table 1: Comparative IC50 Values of this compound
Cell Line Target Kinase IC50 (nM) Primary Pathway Target Cancer Cell Line (e.g., A549) Kinase A 50 Anti-proliferative | Non-Target Control Cell Line (e.g., IMR-90) | Kinase B (off-target) | 500 | Pro-apoptotic |
Table 2: Effect of Pan-Caspase Inhibitor on this compound Induced Cytotoxicity in Non-Target Cells
Treatment Group This compound (500 nM) Z-VAD-FMK (20 µM) Cell Viability (%) Caspase-3/7 Activity (RLU) 1 - - 100 1,500 2 + - 45 12,500 | 3 | + | + | 85 | 2,000 |
-
Issue: Inconsistent results in cell viability assays.
-
Question: Our cell viability results with this compound are highly variable between experiments. What could be the cause?
-
Answer: Variability can stem from several factors related to experimental setup and execution.
Recommendations:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cultures can respond differently to treatment.
-
Drug Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The timing of the viability assay post-treatment is critical. For instance, an MTT assay performed too early may not capture the full extent of cytotoxic effects. A time-course experiment is recommended to determine the optimal endpoint.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and its primary molecular target?
A1: this compound is a selective ATP-competitive inhibitor of Kinase A, a serine/threonine kinase frequently overactive in various cancer types. By inhibiting Kinase A, this compound blocks downstream signaling pathways crucial for cell cycle progression and proliferation in target cancer cells.
Q2: What is the proposed mechanism for the off-target cell death observed in non-target cells?
A2: The primary hypothesis for off-target toxicity is the inhibition of Kinase B, a structurally similar kinase essential for survival signaling in certain non-target cell types. Inhibition of Kinase B by this compound can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequent executioner caspases like caspase-3 and caspase-7.
Why is fresh DMSO recommended for dissolving YKL-06-061
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the salt-inducible kinase (SIK) inhibitor, YKL-06-061.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh, anhydrous DMSO to dissolve this compound?
Using fresh, anhydrous Dimethyl Sulfoxide (B87167) (DMSO) is crucial for the effective solubilization of this compound due to two primary reasons: the hygroscopic nature of DMSO and the potential for compound precipitation.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound.[1][2] When water is present in DMSO, the solvent's polarity increases, making it a less favorable environment for nonpolar molecules. This can lead to difficulties in achieving the desired concentration and may result in the precipitation of the compound over time.
-
Compound Precipitation: The presence of water in DMSO can lead to the formation of a less soluble, crystalline form of the compound, which is difficult to redissolve. This is particularly problematic during freeze-thaw cycles, as the likelihood of crystallization increases.[3] Using fresh, anhydrous DMSO minimizes the risk of precipitation, ensuring the compound remains in its amorphous, more soluble state.
Q2: What are the recommended storage conditions for this compound stock solutions?
To maintain the stability and activity of this compound, it is essential to adhere to the following storage guidelines:
| Storage Condition | Duration | Notes |
| Solid Powder (-20°C) | Up to 3 years | |
| In Solvent (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (-20°C) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from multiple sources.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs).[4][5] SIKs are a family of serine/threonine kinases that play a role in regulating various physiological processes. This compound exerts its effects by inhibiting the enzymatic activity of SIK1, SIK2, and SIK3.[6][7] This inhibition can influence downstream signaling pathways involved in processes such as inflammation and melanogenesis.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound fails to dissolve completely in DMSO. | 1. "Old" or wet DMSO: The DMSO has absorbed moisture from the air, reducing its solvating power for hydrophobic compounds. 2. Low-quality DMSO: The DMSO may contain impurities that interfere with dissolution. 3. Incorrect temperature: The ambient temperature may be too low, as DMSO's freezing point is 18.5°C. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. 2. Ensure you are using a high-purity, molecular biology grade DMSO. 3. Gently warm the solution to 37°C and vortex or sonicate for a few minutes.[10] |
| Precipitate forms in the stock solution after storage. | 1. Water absorption: The stock solution vial was not properly sealed, allowing moisture to enter. 2. Freeze-thaw cycles: Repeated freezing and thawing can promote crystallization of the compound. | 1. Ensure vials are tightly sealed with parafilm. 2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. If precipitate is observed, gently warm and sonicate the solution before use to attempt redissolution.[10] |
| Inconsistent experimental results. | 1. Inaccurate concentration: Due to incomplete dissolution or precipitation, the actual concentration of this compound is lower than calculated. 2. Degradation of this compound: Improper storage of the stock solution may lead to compound degradation. 3. DMSO-induced cellular effects: Even at low concentrations, DMSO can have biological effects that may interfere with the experiment.[11][12] | 1. Visually inspect the stock solution for any precipitate before each use. If necessary, re-dissolve as described above. 2. Strictly follow the recommended storage conditions. 3. Include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in all experiments to account for any solvent effects. The final DMSO concentration in cell culture should be kept low, preferably below 0.1%.[10][13] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid powder (MW: 527.66 g/mol )
-
Fresh, anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.28 mg of this compound.
-
Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ziath.com [ziath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
- 11. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YKL-06-061 in animal models. The information is intended for scientists and drug development professionals to anticipate and manage potential adverse effects during in vivo experiments.
Troubleshooting Guides
This section offers guidance on identifying and mitigating potential adverse effects associated with this compound administration in animal models. Given the limited public data on this compound-specific adverse events, this guidance is based on the known mechanism of action of Salt-Inducible Kinase (SIK) inhibitors and potential off-target effects.
Issue 1: Unexpected Inflammation or Infection
| Symptom | Potential Cause | Troubleshooting/Management Strategy |
| Localized or systemic signs of infection (e.g., swelling, redness, lethargy, fever). | Inhibition of Toll-like receptor (TLR)-induced inflammation by SIK inhibitors may increase susceptibility to infections[1]. | • Prophylactic Measures: House animals in a sterile environment and consider prophylactic antibiotic administration if the experimental model is susceptible to infections. • Monitoring: Regularly monitor animals for signs of infection. • Diagnosis: If infection is suspected, perform microbiological cultures to identify the pathogen. • Treatment: Administer appropriate antimicrobial therapy based on culture results. |
| Altered inflammatory response to stimuli. | SIKs are involved in regulating inflammatory pathways. Inhibition can lead to either a dampened or exacerbated inflammatory response depending on the context. | • Baseline Data: Establish baseline inflammatory markers (e.g., cytokine levels) in your animal model before this compound administration. • Dose-Response: Perform a dose-response study to identify the optimal therapeutic window with minimal immunomodulatory effects. • Immune Cell Profiling: Analyze immune cell populations (e.g., via flow cytometry) in blood and relevant tissues to assess the impact on the immune system. |
Issue 2: Metabolic Abnormalities
| Symptom | Potential Cause | Troubleshooting/Management Strategy |
| Changes in blood glucose or lipid levels. | SIKs play a role in glucose and lipid metabolism[2][3]. Inhibition may disrupt these pathways. | • Metabolic Monitoring: Monitor blood glucose and lipid profiles at baseline and throughout the study. • Dietary Control: Use a standardized diet to minimize variability in metabolic parameters. • Dose Adjustment: If significant metabolic changes are observed, consider reducing the dose of this compound. |
| Weight loss or gain unrelated to tumor burden. | Altered metabolism or potential off-target effects on appetite-regulating pathways. | • Regular Weighing: Monitor animal body weight regularly (e.g., daily or every other day). • Food and Water Intake: Quantify daily food and water consumption. • Pair-Fed Controls: Include a pair-fed control group to differentiate between drug-induced metabolic changes and reduced food intake. |
Issue 3: Cardiovascular Effects
| Symptom | Potential Cause | Troubleshooting/Management Strategy |
| Changes in heart rate or blood pressure. | SIK1 has been implicated in the regulation of blood pressure and vascular remodeling. While this compound is a pan-SIK inhibitor, effects on SIK1 could be a contributing factor. Selective inhibition of SIK2/3 is hypothesized to have a better cardiovascular safety profile[4]. | • Cardiovascular Monitoring: If your research involves long-term dosing or high concentrations, consider monitoring cardiovascular parameters (e.g., using telemetry or non-invasive blood pressure measurement). • Histopathology: At the end of the study, perform histopathological analysis of the heart and major blood vessels. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: A KinomeScan analysis of this compound against 468 human kinases at a 1 µM concentration showed a high degree of selectivity for SIKs. However, some off-target binding was observed for a small number of kinases[5]. It is important to consider these off-target effects when interpreting experimental results.
Q2: Are there any reports of general toxicity with this compound in animal models?
A2: Specific toxicology studies for this compound are not publicly available. However, a related SIK inhibitor, YKL-05-099, was reported to be well-tolerated in mice, with no obvious changes in viability, activity, or grooming during a 24-hour treatment period[6]. Studies using this compound in mouse models of epilepsy and psoriasis have not reported overt toxicity at the doses used[1][7].
Q3: What are the potential long-term effects of SIK inhibition?
A3: The long-term effects of SIK inhibition in animal models are not well-documented. Given the role of SIKs in various physiological processes, including metabolism and immune function, chronic administration of this compound could potentially lead to cumulative toxicities. Long-term studies should include comprehensive monitoring of metabolic and immune parameters, as well as thorough histopathological evaluation of major organs at the study endpoint.
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound can be challenging. A common vehicle for administration is a solution of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline for intraperitoneal injection[6]. For studies on psoriasis, a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water has been used for intraperitoneal injection[1]. It is crucial to ensure the compound is fully dissolved and to administer it consistently. A clear solution of ≥ 1.25 mg/mL can be achieved by adding 100 μL of a 12.5 mg/mL DMSO stock solution to 400 μL PEG300, mixing, then adding 50 μL Tween-80, mixing, and finally adding 450 μL Saline[8]. For dosing periods longer than half a month, a formulation in corn oil (100 μL of 12.5 mg/mL DMSO stock in 900 μL corn oil) is suggested[8].
Experimental Protocols
Protocol 1: General Health Monitoring in Rodent Models
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose of this compound, record baseline body weight, food and water intake, and any relevant clinical observations. Collect blood samples for baseline hematology and clinical chemistry.
-
Dosing: Administer this compound at the predetermined dose and route. Prepare the formulation fresh daily, unless stability data indicates otherwise.
-
Daily Monitoring:
-
Observe each animal for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Record body weight daily.
-
Measure food and water intake daily.
-
-
Weekly Monitoring:
-
Collect blood samples for hematology and clinical chemistry analysis.
-
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
Visualizations
References
- 1. Inhibition of SIK1 Alleviates the Pathologies of Psoriasis by Disrupting IL-17 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of SIK Inhibitors: YKL-06-061 versus HG-9-91-01
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, Salt-Inducible Kinases (SIKs) have emerged as promising therapeutic targets for a range of diseases, including inflammatory conditions, cancer, and metabolic disorders. This guide provides an objective comparison of two prominent SIK inhibitors, YKL-06-061 and HG-9-91-01, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and HG-9-91-01 are potent pan-inhibitors of the SIK family (SIK1, SIK2, and SIK3). This compound, a second-generation SIK inhibitor, demonstrates comparable in vitro potency to HG-9-91-01 and exhibits enhanced properties for in vivo applications, particularly in topical administration. While direct head-to-head comparisons across various models are limited, this guide consolidates the existing data to highlight their respective strengths and characteristics.
Data Presentation: Biochemical and Cellular Potency
The inhibitory activity of this compound and HG-9-91-01 against the three SIK isoforms has been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |
| This compound | 6.56 | 1.77 | 20.5 | [1][2][3] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4][5][6][7] |
Note: IC50 values can vary slightly between different assay platforms and experimental conditions.
Kinase Selectivity
Kinome scan data provides insights into the selectivity of these inhibitors against a broader panel of kinases.
This compound: A screen against 468 kinases at 1 µM revealed high selectivity for SIKs.[8][9] However, it also showed inhibitory activity against FRK, CSF1R, p38α, p38β, EphB1, and TNK2 with IC50 values of 1.1, 9.66, 10.1, 9.64, 16.4, and 10.5 nM, respectively.[9] Less potent inhibition was observed for KIT, Src, BRK, PDGFRβ, and NLK.[9]
HG-9-91-01: In a limited panel of 108 kinases, HG-9-91-01 demonstrated inhibition of several kinases, including Src family kinases (Src, Lck, Yes), BTK, and FGF and Ephrin receptors, to a similar extent as SIKs at 100 nM.[5][7][10] It did not inhibit other members of the AMPK-related kinase subfamily.[5][7]
In Vivo Efficacy and Pharmacokinetics: A Comparative Overview
Direct comparative in vivo studies are not extensively available. However, a study on topical application for skin pigmentation provides a valuable head-to-head assessment.
Topical Skin Pigmentation: In human skin explants, topical application of this compound induced significant pigmentation after 8 days, whereas no significant gross pigmentation was observed with HG-9-91-01.[8] This difference is attributed to the lower molecular weight and more favorable lipophilicity of this compound, suggesting enhanced skin penetration.[8]
Pharmacokinetics:
-
HG-9-91-01: This compound is reported to be over 99% serum-bound and is rapidly degraded by mouse liver microsomes (t1/2 = 11 min), making it unsuitable for direct in vivo injection.[5][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language.
Salt-Inducible Kinase (SIK) Signaling Pathway
This diagram illustrates the central role of SIKs in regulating gene transcription through the phosphorylation of key downstream targets.
Caption: SIK Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines the key steps for determining the IC50 values of SIK inhibitors.
Caption: Workflow for In Vitro SIK Inhibition Assay.
Experimental Protocols
In Vitro Biochemical Kinase Assay (Generalized Protocol)
This protocol describes a common method for determining the in vitro potency of inhibitors against SIK kinases, often using a luminescence-based assay that measures ATP consumption.
1. Reagent Preparation:
-
Inhibitors: Prepare stock solutions of this compound and HG-9-91-01 in DMSO. Create a series of dilutions to generate a dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Kinase: Dilute recombinant human SIK1, SIK2, or SIK3 enzyme to the desired concentration in a kinase assay buffer.
-
Substrate and ATP: Prepare a solution containing a suitable peptide substrate (e.g., AMARA peptide) and ATP at a concentration near the Km for the specific SIK isoform.
2. Assay Procedure:
-
Add the diluted inhibitors to the wells of a 96- or 384-well plate.
-
Add the diluted kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP, which is inversely proportional to kinase activity. This is often done using a commercial kit such as ADP-Glo™ (Promega), which converts the ADP produced to ATP and generates a luminescent signal.
3. Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for SIK Activity (Generalized Protocol)
This protocol describes a method to assess the cellular activity of SIK inhibitors by measuring the expression of a downstream target gene, such as IL-10, in immune cells.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., bone marrow-derived macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or HG-9-91-01 for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an agonist (e.g., lipopolysaccharide - LPS) to induce the expression of the target gene.
2. Measurement of Gene Expression:
-
RNA Isolation and qRT-PCR: After the stimulation period, lyse the cells and isolate total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., IL10) and a housekeeping gene for normalization.
-
ELISA: To measure protein levels, collect the cell culture supernatant and perform an enzyme-linked immunosorbent assay (ELISA) for the secreted protein (e.g., IL-10).
3. Data Analysis:
-
For qRT-PCR, calculate the relative gene expression using the ΔΔCt method.
-
For ELISA, generate a standard curve to determine the concentration of the protein in the samples.
-
Plot the relative gene expression or protein concentration against the inhibitor concentration to determine the EC50 value.
Conclusion
Both this compound and HG-9-91-01 are valuable research tools for investigating the roles of SIKs in health and disease.
-
HG-9-91-01 is a well-characterized, potent first-generation pan-SIK inhibitor suitable for a wide range of in vitro studies. Its utility in vivo is limited by its pharmacokinetic properties.
-
This compound is a second-generation pan-SIK inhibitor with comparable in vitro potency to HG-9-91-01. It possesses improved characteristics for in vivo applications, particularly for topical administration, as demonstrated by its superior efficacy in inducing skin pigmentation.
The choice between these two inhibitors will depend on the specific experimental context. For in vitro and cell-based assays where direct in vivo translation is not the primary goal, both compounds are excellent choices. For studies requiring in vivo administration, particularly topical, this compound and its analogs appear to be the more suitable option. Researchers should consider the off-target profiles of each compound when interpreting their results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. apexbt.com [apexbt.com]
- 8. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 11. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
YKL-06-061: A Comparative Analysis of a Highly Selective SIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of YKL-06-061 with other notable salt-inducible kinase (SIK) inhibitors, including HG-9-91-01 and the structurally similar YKL-06-062. The data presented herein is intended to assist researchers in making informed decisions for their kinase inhibitor-based studies.
Executive Summary
This compound is a potent, second-generation inhibitor of the salt-inducible kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3][4] It exhibits high selectivity for SIKs over a broad range of other kinases. This profile makes this compound a valuable tool for investigating the physiological and pathological roles of the SIK family with minimal off-target effects. This guide presents a head-to-head comparison of this compound's inhibitory activity with that of the first-generation SIK inhibitor HG-9-91-01 and its close analog, YKL-06-062.
Kinase Selectivity Profiles
The inhibitory activity of this compound, HG-9-91-01, and YKL-06-062 against the three SIK isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative comparison of their potency.
| Kinase | This compound IC50 (nM) | HG-9-91-01 IC50 (nM) | YKL-06-062 IC50 (nM) |
| SIK1 | 6.56[1][2][3][4] | 0.92[5][6][7][8] | 2.12 |
| SIK2 | 1.77[1][2][3][4] | 6.6[5][6][7][8] | 1.40 |
| SIK3 | 20.5[1][2][3][4] | 9.6[5][6][7][8] | 2.86 |
Off-Target Selectivity of this compound:
This compound was profiled against a panel of 468 kinases and demonstrated high selectivity. However, it does exhibit inhibitory activity against a small number of other kinases. The IC50 values for the most significant off-target kinases are listed below:
| Kinase | This compound IC50 (nM) |
| FRK | 1.1[3] |
It is noteworthy that HG-9-91-01 has been reported to inhibit other protein tyrosine kinases, including members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[6][7]
Experimental Protocols
The kinase inhibition data presented in this guide were generated using established and widely accepted methodologies. Below are detailed descriptions of the principles behind these assays.
Kinase Inhibition Assays (General Principle)
Biochemical kinase assays are performed to determine the potency of a compound against a specific kinase. The general workflow involves incubating the kinase, a substrate (often a peptide or protein), and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, and the IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of kinase activity.
KINOMEscan® Assay (DiscoverX)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
Methodology:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: A DNA-tagged kinase, the immobilized ligand, and the test compound are combined. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percent of control, which reflects the binding affinity of the compound for the kinase.
SelectScreen® Kinase Profiling Service (Thermo Fisher Scientific)
The SelectScreen® service employs various assay formats to determine kinase inhibition, including fluorescence resonance energy transfer (FRET) and luminescence-based methods.
Example Methodology (Z'-LYTE® Assay):
-
Kinase Reaction: The kinase, a FRET-based peptide substrate, and ATP are incubated with the test compound. The kinase phosphorylates the peptide substrate.
-
Development Reaction: A site-specific protease is added that selectively cleaves the non-phosphorylated peptide substrate.
-
Detection: Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio. The degree of phosphorylation is inversely proportional to the cleavage, and thus the change in FRET.
-
Data Analysis: The emission ratio is used to calculate the percent inhibition of kinase activity at each compound concentration, from which the IC50 value is determined.
SIK Signaling Pathway in Melanogenesis
Inhibition of SIKs has been shown to play a crucial role in regulating melanogenesis through the activation of the Microphthalmia-associated Transcription Factor (MITF). The following diagram illustrates this signaling pathway.
Caption: SIK inhibition by this compound leads to MITF-mediated melanogenesis.
Conclusion
This compound is a highly potent and selective pan-inhibitor of the SIK family of kinases. Its favorable selectivity profile, as demonstrated by broad kinase screening, makes it a superior research tool compared to the first-generation inhibitor HG-9-91-01 for studies where precise targeting of the SIK pathway is critical. The comparative data and detailed methodologies provided in this guide are intended to support the scientific community in advancing research in areas where SIK signaling plays a pivotal role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
Validating the On-Target Efficacy of YKL-06-061 on Salt-Inducible Kinases (SIKs)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of YKL-06-061 and other alternative inhibitors targeting Salt-Inducible Kinase (SIK) isoforms 1, 2, and 3. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols to validate on-target effects.
Introduction to this compound and SIKs
This compound is a potent, second-generation, selective inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[2][3] SIKs function downstream of LKB1 and are negatively regulated by protein kinase A (PKA).[2][4] A key signaling axis regulated by SIKs involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs), thereby inhibiting CREB-mediated gene transcription.[2]
Comparative Analysis of SIK Inhibitors
The validation of this compound's on-target effects necessitates a comparative analysis against other known SIK inhibitors. This section provides a summary of the inhibitory potency of this compound and its alternatives against SIK1, SIK2, and SIK3, based on their half-maximal inhibitory concentrations (IC50).
Table 1: Comparison of IC50 Values for Various SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| This compound | 6.56 | 1.77 | 20.5 | [1][5][6] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [7][8][9][10] |
| YKL-05-099 | ~10 | ~40 | ~30 | [11][12] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | [13][14] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [15][16][17] |
| ARN-3236 | 21.63 | <1 | 6.63 | [18][19][20] |
Kinase Selectivity Profiles
Beyond potency, the selectivity of an inhibitor is paramount. Kinome scan assays are utilized to assess the binding of an inhibitor against a broad panel of kinases, providing a comprehensive overview of its on-target and off-target activities.
This compound: A kinome scan of this compound against 468 kinases at a 1 µM concentration demonstrated high selectivity for SIKs.[21][22] Notable off-target kinases with significant inhibition included FRK, CSF1R, p38α, p38β, EphB1, and TNK2.[21]
Alternative Inhibitors:
-
HG-9-91-01: While a potent pan-SIK inhibitor, it also demonstrates activity against other kinases possessing a threonine gatekeeper residue, such as Src family members (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[7][9][23] It does not, however, inhibit other members of the AMPK-related kinase subfamily.[9]
-
YKL-05-099: Kinome profiling of YKL-05-099 at 1 µM revealed that it binds to a number of kinases, with CSF1R being a notable off-target.[24][25]
-
GLPG3970: A kinome scan against 372 kinases at 1 µM showed that besides SIKs, GLPG3970 exhibited over 50% inhibition of only three other kinases: RIPK2 (79%), ABL1 (58%), and MKNK2 (54%).[13]
-
ARN-3236: Developed as a selective SIK2 inhibitor, it shows high potency for SIK2 with lower activity against SIK1 and SIK3.[18][19][20] Comprehensive kinome-wide selectivity data is less readily available in the public domain.
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a multi-faceted approach employing biochemical and cellular assays is recommended.
In Vitro Kinase Assay (ADP-Glo™)
This assay directly measures the enzymatic activity of purified SIK isoforms and the inhibitory effect of the compound. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[26][27]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[26]
-
Reconstitute recombinant human SIK1, SIK2, and SIK3 enzymes in kinase buffer.
-
Prepare a substrate solution (e.g., AMARA peptide) and ATP solution in kinase buffer.[26]
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µl of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µl of the respective SIK enzyme to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[26]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[27]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[27]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[28]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.[29]
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[28]
-
-
Cell Lysis and Protein Extraction:
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for SIK1, SIK2, and SIK3, and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each SIK isoform and normalize to the loading control.
-
Plot the normalized band intensity against the temperature for each inhibitor concentration to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells.[30][31]
Protocol:
-
Cell Preparation:
-
Transiently transfect HEK293T cells with expression vectors for NanoLuc-SIK1, NanoLuc-SIK2, or NanoLuc-SIK3 fusion proteins.
-
Seed the transfected cells into a 384-well plate.[31]
-
-
Assay Execution:
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value for target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental strategy, the following diagrams are provided in the DOT language for Graphviz.
Caption: SIK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for On-Target Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 23. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 24. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. ulab360.com [ulab360.com]
- 28. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. reactionbiology.com [reactionbiology.com]
Validating the therapeutic potential of YKL-06-061 in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of YKL-06-061, a second-generation salt-inducible kinase (SIK) inhibitor, based on available preclinical data. By objectively comparing its performance with alternative compounds and detailing supporting experimental evidence, this document aims to inform future research and development initiatives.
Abstract
This compound is a potent and selective inhibitor of salt-inducible kinases 1, 2, and 3 (SIK1, SIK2, and SIK3).[1][2][3][4][5] Preclinical studies have demonstrated its therapeutic potential across a range of applications, including neurology, oncology, and dermatology. This guide summarizes the key findings from these studies, offering a comparative analysis with other SIK inhibitors and standard-of-care treatments where applicable. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of its mechanism of action and to support the design of future investigations.
Comparative Efficacy of this compound
The therapeutic efficacy of this compound has been evaluated in several preclinical models, demonstrating promising results in seizure prevention, anti-cancer activity, and induction of skin pigmentation.
In Vitro Potency and Selectivity
This compound exhibits high potency against SIK isoforms, with IC50 values in the low nanomolar range.[1][2][3][4][5] Its selectivity has been profiled against a broad panel of kinases, revealing a favorable profile with limited off-target activity.[3][6]
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Notes |
| This compound | 6.56 | 1.77 | 20.5 | Potent second-generation SIK inhibitor.[1][2][3][4] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | Another second-generation SIK inhibitor.[7] |
| HG-9-91-01 | Comparable to this compound | Comparable to this compound | Comparable to this compound | First-generation SIK inhibitor.[6] |
| YKL-05-099 | ~10 | 40 | ~30 | SIK inhibitor.[7] |
| ARN-3236 | 21.63 | <1 | 6.63 | Selective SIK2 inhibitor.[7] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | Pan-SIK inhibitor.[7] |
Table 1: In vitro potency of selected SIK inhibitors.
A kinase selectivity screen of this compound against 468 kinases at 1 µM demonstrated high selectivity.[3][6] While it strongly inhibits SIKs, it also showed inhibitory activity against FRK, CSF1R, p38α, p38β, EphB1, and TNK2 at nanomolar concentrations.[3]
Preclinical Efficacy in Seizure Models
In a pentylenetetrazole (PTZ)-induced seizure model in mice, this compound demonstrated significant anticonvulsant effects.[3][8]
| Treatment Group | Dosage | Effect | Reference |
| This compound | 20 mg/kg | Decreased seizure severity. | [3] |
| Valproic Acid (VPA) | - | Effectively prevented seizures. | [8] |
Table 2: In vivo efficacy of this compound in a mouse model of epilepsy.
Anti-Cancer Potential in Pancreatic Cancer Models
This compound has shown promising anti-tumor effects in both in vitro and in vivo models of pancreatic cancer.[9]
| Experimental Model | Treatment | Key Findings | Reference |
| Pancreatic cancer cells (in vitro) | This compound | Inhibited proliferation and metastasis. Induced G1/S phase cell cycle arrest. Downregulated c-Myc, CDK4, and cyclin D1. Upregulated SIK1 and E-cadherin. Downregulated vimentin (B1176767) and ZEB-1. | [9] |
| Pancreatic cancer cells (in vitro) | This compound + Gemcitabine or Doxorubicin | Synergistically enhanced anti-proliferative effects. | [9] |
| Xenograft in nude mice (in vivo) | This compound | Reduced tumor growth. | [9] |
Table 3: Preclinical anti-cancer activity of this compound in pancreatic cancer.
Induction of Skin Pigmentation
Topical application of this compound has been shown to induce melanin (B1238610) production in human skin explants, suggesting its potential as a UV-independent tanning agent.[6]
| Experimental Model | Treatment | Outcome | Reference |
| Human skin explants | Topical this compound | Significant pigmentation after 8 days. Increased melanin content. | [6] |
| Human melanoma cells | This compound | Dose-dependent increase in MITF mRNA expression. | [1][4] |
Table 4: Effect of this compound on skin pigmentation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways affected by this compound.
Caption: General workflow for preclinical validation of this compound.
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.
-
Methodology: Biochemical assays were performed using recombinant human SIK kinases. The inhibitory activity of this compound was measured by quantifying the phosphorylation of a substrate peptide. Data were generated using a radiometric or fluorescence-based assay format. A dilution series of this compound was used to determine the IC50 values.[6]
-
Kinase Selectivity Profiling: this compound was screened at a concentration of 1 µM against a panel of 468 human kinases using the KinomeScan methodology.[3][6]
Cell-Based Assays for Gene Expression
-
Objective: To measure the effect of this compound on the expression of target genes such as MITF.
-
Cell Lines: UACC62 and UACC257 human melanoma cells were used.[1]
-
Methodology: Cells were treated with varying concentrations of this compound (e.g., 0-4 µM for UACC62; 0-16 µM for UACC257) for a specified duration (e.g., 3 hours).[1] Total RNA was then extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative mRNA levels of the target genes.
In Vivo Seizure Model
-
Objective: To evaluate the anticonvulsant activity of this compound in vivo.
-
Animal Model: Mice were used.
-
Methodology: Seizures were induced by the administration of pentylenetetrazole (PTZ). This compound (e.g., 20 mg/kg) or a vehicle control was administered prior to PTZ injection.[3] Seizure severity and latency were observed and scored. Following the behavioral assessment, brain tissues (hippocampus and prefrontal cortex) were collected for molecular analysis, such as measuring the expression of immediate early genes (IEGs) like c-fos, Fos-B, and Egr-1 via qRT-PCR.[8]
Pancreatic Cancer Xenograft Model
-
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Nude mice.
-
Methodology: Human pancreatic cancer cells were subcutaneously injected into the flanks of nude mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered systemically (e.g., intraperitoneally or orally) at a specified dose and schedule. Tumor volume was measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis.[9]
Human Skin Explant Model for Pigmentation
-
Objective: To determine the effect of topical this compound on melanin production in human skin.
-
Methodology: Human skin explants were obtained from surgical discard tissue. This compound was applied topically to the skin explants daily for a period of 8 days.[6] At the end of the treatment period, the skin explants were visually assessed for pigmentation changes and histologically analyzed using Fontana-Masson staining to quantify melanin content.[6]
Conclusion
The preclinical data for this compound strongly support its therapeutic potential in diverse pathological contexts. Its high potency and selectivity for SIKs, coupled with demonstrated efficacy in models of epilepsy, pancreatic cancer, and skin pigmentation, make it a compelling candidate for further development. The comparative data presented in this guide highlight its favorable profile relative to other SIK inhibitors. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to build upon in future preclinical and clinical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 6. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Landscape of SIK Inhibitors: A Comparative Guide to In Vitro Research Tools
For researchers, scientists, and drug development professionals investigating the function of Salt-Inducible Kinases (SIKs), the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of commercially available small molecule inhibitors that serve as alternatives to YKL-06-061 for the in vitro study of SIK function. We present a detailed analysis of their potency, selectivity, and application in relevant cell-based assays, supported by experimental data and protocols to aid in your research endeavors.
Salt-Inducible Kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are key members of the AMP-activated protein kinase (AMPK) family. They play crucial roles in a multitude of physiological processes, including metabolic regulation, inflammation, and cell cycle control. The burgeoning interest in SIKs as therapeutic targets for a range of diseases, from metabolic disorders to cancer and autoimmune conditions, has spurred the development of small molecule inhibitors to probe their function. This compound is a well-characterized SIK inhibitor; however, a comprehensive understanding of its performance relative to other available tools is essential for robust experimental design. This guide aims to provide an objective comparison to inform the selection of the most appropriate SIK inhibitor for your in vitro studies.
Comparative Analysis of SIK Inhibitors
The in vitro efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the target kinase and its selectivity across the broader kinome. The following table summarizes the reported IC50 values of this compound and its alternatives against the three SIK isoforms.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Off-Targets (IC50 < 100 nM) |
| This compound | 6.56[1][2][3] | 1.77[1][2][3] | 20.5[1][2][3] | FRK (1.1 nM), CSF1R (9.66 nM), p38α (10.1 nM), p38β (9.64 nM), EphB1 (16.4 nM), TNK2 (10.5 nM), Src (58.8 nM), BRK (24.1 nM)[4] |
| HG-9-91-01 | 0.92[5][6][7][8] | 6.6[5][6][7][8] | 9.6[5][6][7][8] | Src family members (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors[7] |
| ARN-3236 | 21.63[9][10][11][12][13] | <1[9][10][11][12][13] | 6.63[9][10][11][12][13] | Information not readily available in public sources. |
| Bosutinib (B1684425) | ~15 (SIK2) | 15[14] | Potent inhibition of all three isoforms in low nM range[14] | Src (1.2 nM), Abl (1 nM)[15][16] |
| Dasatinib (B193332) | <3[17][18] | <3[17][18] | 18[17][18] | Src family (IC50 < 1.1 nM), Abl (<1 nM), c-Kit (79 nM)[2][19] |
Note: IC50 values can vary between different assay platforms and experimental conditions. The data presented here are compiled from publicly available sources for comparative purposes.
SIK Signaling Pathway
The canonical SIK signaling pathway involves upstream activation by LKB1 and subsequent regulation of downstream transcription factors and coactivators, such as CRTCs (CREB-regulated transcription coactivators) and class IIa HDACs. Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of these downstream effectors, modulating gene expression.
Caption: A simplified diagram of the SIK signaling pathway.
Experimental Workflow for SIK Inhibitor Evaluation
A typical workflow for the in vitro evaluation of a novel SIK inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: A general experimental workflow for in vitro SIK inhibitor characterization.
Experimental Protocols
In Vitro SIK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay from Promega, and can be used to determine the IC50 of an inhibitor against purified SIK enzymes.[20][21][22]
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
SIK substrate peptide (e.g., AMARA peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Add 1 µL of the inhibitor dilution or DMSO (for control) to the wells of the assay plate.
-
Add 2 µL of diluted SIK enzyme to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.[20]
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentration of the substrate and ATP should be optimized for each SIK isoform, but a starting point of 0.2 µg/µL substrate and 50 µM ATP can be used.[20]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated CRTC
This protocol describes the detection of phosphorylated CRTC (a direct substrate of SIKs) in cell lysates following treatment with a SIK inhibitor. A decrease in phosphorylated CRTC indicates SIK inhibition.
Materials:
-
Cell line of interest (e.g., HEK293T, RAW 264.7 macrophages)
-
Complete cell culture medium
-
SIK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CRTC2 (Ser171), anti-CRTC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SIK inhibitor or DMSO for a predetermined time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CRTC2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total CRTC2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cellular Assay for IL-10 Production in Macrophages
This protocol is designed to assess the functional effect of SIK inhibition on cytokine production in macrophages, where SIK inhibitors have been shown to enhance IL-10 production.[7]
Materials:
-
RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium
-
SIK inhibitor
-
Lipopolysaccharide (LPS)
-
ELISA kit for mouse IL-10
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the SIK inhibitor or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-10 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-10 concentration against the inhibitor concentration to determine the dose-dependent effect of the SIK inhibitor.
Conclusion
The selection of an appropriate small molecule inhibitor is a critical step in the in vitro investigation of SIK function. While this compound is a potent and selective SIK inhibitor, several alternatives, including HG-9-91-01, ARN-3236, Bosutinib, and Dasatinib, offer varying profiles of potency and selectivity that may be advantageous for specific experimental contexts. This guide provides a comparative overview of these tools, along with foundational experimental protocols, to empower researchers to make informed decisions and advance our understanding of SIK biology. It is important to note that while Bosutinib and Dasatinib are potent SIK inhibitors, they are also approved drugs with well-defined activities against other kinase families, a factor that should be carefully considered in the interpretation of experimental results. For studies requiring high selectivity for SIKs, this compound and HG-9-91-01 represent excellent choices, with ARN-3236 offering a more SIK2-selective profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 12. ARN-3236 | AMPK | SIK | TargetMol [targetmol.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. The clinically approved drugs dasatinib and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of YKL-06-061: A Guide for Laboratory Professionals
For research use only. Not for use in humans.
This document provides essential guidance on the proper disposal procedures for YKL-06-061, a potent and selective salt-inducible kinase (SIK) inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the community, and the environment. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Plan
The disposal of this compound, as with any laboratory chemical, must be handled with care and in accordance with all applicable federal, state, and local regulations. The primary source of information for the safe handling and disposal of this compound is its Safety Data Sheet (SDS), which should be obtained from the supplier.[1]
General Disposal Principles
While the specific details for this compound will be in its SDS, the following are general best practices for the disposal of laboratory chemical waste[1][2][3]:
-
Consult the Safety Data Sheet (SDS): Section 13 of the SDS will provide specific disposal considerations.[1] If this section is not complete, other sections on handling, storage, and personal protection will offer valuable information.[1]
-
Segregation of Waste: Do not mix this compound waste with other chemicals.[2][3] Chemical wastes should be segregated by their general waste type (e.g., flammables, corrosives, poisons) to prevent dangerous reactions.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the associated hazards, and the date the container became full.[2][3] Do not use abbreviations or chemical formulas.
-
Use of Appropriate Containers: Waste must be stored in containers that are in good condition, compatible with the chemical, and have a secure, leak-proof cap.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste. Handling should be done in a chemical fume hood.[4]
-
Contact a Licensed Disposal Company: The final disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[1] This ensures that the waste is transported and disposed of in compliance with all regulations.[1]
Step-by-Step Disposal Procedures for this compound
The following is a procedural guide for the disposal of this compound. This is a general guideline and must be superseded by the specific instructions in the product's Safety Data Sheet.
-
Decontamination of Labware:
-
Glassware and other labware contaminated with this compound should be decontaminated.
-
If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent capable of removing the residue.[3][5] This rinsate must be collected and treated as hazardous waste.[3]
-
After triple-rinsing, the container can often be disposed of as regular lab waste, but labels should be completely removed or defaced.[5]
-
-
Disposal of Unused this compound:
-
Unused or expired this compound solid powder is considered hazardous waste.
-
It should be placed in a clearly labeled, sealed container for disposal.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by local regulations and the SDS.
-
Solutions should be collected in a designated, labeled hazardous waste container.
-
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Procedure | Key Precautions |
| Solid this compound | Dispose of as hazardous chemical waste through a licensed contractor. | Do not mix with other waste streams. Keep in a sealed, properly labeled container. |
| Solutions of this compound | Collect in a designated hazardous waste container for disposal by a licensed contractor. | Do not dispose of down the sanitary sewer unless explicitly permitted. |
| Contaminated Labware | Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Dispose of clean labware according to institutional protocols. | Ensure all chemical residue is removed before disposing of labware as non-hazardous. |
| Empty Containers | Triple-rinse with an appropriate solvent, collect rinsate as hazardous waste, deface the label, and dispose of as regular trash or as directed by institutional policy.[3][5] | Ensure the container is completely empty and clean. |
This compound and the SIK Signaling Pathway
This compound is a potent inhibitor of Salt-Inducible Kinases (SIKs), which are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that play a role in various cellular processes.[6][7][8] SIKs are part of the AMP-activated protein kinase (AMPK) family and are themselves regulated by upstream kinases such as Liver Kinase B1 (LKB1).[9][10][11] The inhibition of SIKs by this compound can modulate downstream signaling pathways involved in processes such as metabolism and tumorigenesis.[10][12]
Caption: Inhibition of the SIK signaling pathway by this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling YKL-06-061
Disclaimer: This document provides essential safety and logistical information for handling YKL-06-061 based on publicly available data. However, a complete, official Safety Data Sheet (SDS) was not accessible at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by their supplier for comprehensive safety and handling instructions before commencing any work with this compound.
This compound is a potent and selective second-generation salt-inducible kinase (SIK) inhibitor.[1][2] As with any potent small-molecule inhibitor, proper handling and disposal are crucial to ensure laboratory safety and minimize environmental impact. This guide provides a framework for the safe use of this compound in a research setting.
Summary of Physicochemical Data
A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 2172617-15-9 |
| Molecular Formula | C₃₀H₃₇N₇O₂ |
| Molecular Weight | 527.7 g/mol [2] |
| Appearance | Solid[2] |
| Purity | ≥98% |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml)[2]Chloroform: Sparingly soluble (1-10 mg/ml)[2] |
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1] |
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
-
Gloves: Nitrile gloves are recommended. Always use two pairs and change them immediately if contaminated.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and fine particles.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.
Operational Plan for Handling this compound
Adherence to a strict operational protocol is vital for the safe handling of this potent research compound.
Preparation and Weighing
-
All handling of the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the analytical balance is clean and placed within the fume hood.
-
Use appropriate weighing paper or a container to avoid direct contact with the balance pan.
-
Handle the compound gently to prevent the generation of dust.
Dissolution
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Prepare solutions in a fume hood.
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in cell culture or other experimental systems, employ careful pipetting techniques to prevent aerosols and splashes.
-
Work on an absorbent, disposable bench liner to contain any potential spills.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, used pipette tips, and contaminated gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a sealed, labeled hazardous waste container. Do not pour any amount of this compound down the drain.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. Consult your institution's safety office for appropriate decontamination procedures.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the key stages in the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
